Product packaging for Thalrugosidine(Cat. No.:)

Thalrugosidine

Cat. No.: B1637404
M. Wt: 638.7 g/mol
InChI Key: NVIHKJYGMWNYEP-VMPREFPWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Thalrugosidine has been reported in Thalictrum foliolosum, Thalictrum alpinum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H42N2O7 B1637404 Thalrugosidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C38H42N2O7

Molecular Weight

638.7 g/mol

IUPAC Name

(3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol

InChI

InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1

InChI Key

NVIHKJYGMWNYEP-VMPREFPWSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC

Origin of Product

United States

Foundational & Exploratory

Thalrugosidine: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction methodologies of promising bioactive compounds is paramount. Thalrugosidine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed protocols for its isolation.

Natural Sources of this compound

This compound is predominantly found in perennial herbs of the Thalictrum genus, belonging to the Ranunculaceae family. These plants are distributed across temperate regions of the Northern Hemisphere. The primary species reported to contain this compound are Thalictrum foliolosum, Thalictrum alpinum, and Thalictrum rugosum.[1] The rhizomes and roots of these plants are the principal parts used for the isolation of this alkaloid.

Plant SpeciesFamilyPlant Part UsedReference
Thalictrum foliolosumRanunculaceaeRhizomes/Roots[1]
Thalictrum alpinumRanunculaceaeRoots
Thalictrum rugosumRanunculaceaeNot specified

General Isolation Workflow

The isolation of this compound from its natural sources follows a multi-step procedure typical for the extraction of alkaloids from plant matrices. The general workflow involves solvent extraction, acid-base partitioning to separate alkaloids from neutral and acidic compounds, followed by chromatographic purification.

G start Dried & Powdered Plant Material (Rhizomes/Roots) extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Alcoholic Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base acidic_solution Acidic Aqueous Solution (Containing Alkaloid Salts) acid_base->acidic_solution basification Basification (e.g., with NH4OH) acidic_solution->basification precipitation Precipitation of Crude Alkaloids basification->precipitation crude_alkaloids Crude Alkaloid Fraction precipitation->crude_alkaloids chromatography Column Chromatography (Silica Gel) crude_alkaloids->chromatography fractions Fraction Collection chromatography->fractions purification Further Purification (e.g., Preparative TLC/Recrystallization) fractions->purification This compound Pure this compound purification->this compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for alkaloid isolation from Thalictrum species.

Protocol 1: General Alkaloid Extraction from Thalictrum foliolosum

This protocol outlines the initial extraction and separation of the total alkaloidal fraction.

  • Defatting: The dried and powdered rhizomes of Thalictrum foliolosum are first defatted by extraction with petroleum ether. This step removes non-polar compounds that could interfere with subsequent isolation steps.

  • Alcoholic Extraction: The defatted plant material is then exhaustively extracted with ethanol or methanol at room temperature or under reflux.

  • Concentration: The alcoholic extract is concentrated under reduced pressure to yield a viscous residue.

  • Acid-Base Partitioning:

    • The residue is dissolved in a 5% aqueous citric acid solution.

    • This acidic solution is then washed with chloroform to remove any remaining non-alkaloidal compounds.

    • The acidic aqueous layer, containing the protonated alkaloids, is basified with ammonium hydroxide to a pH of approximately 9.

    • The basified solution is then extracted with chloroform. The chloroform layer now contains the free alkaloids.

  • Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude tertiary alkaloid fraction.

Protocol 2: Chromatographic Separation of this compound

This protocol details the purification of this compound from the crude alkaloid mixture using column chromatography.

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with chloroform.

  • Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with pure chloroform and gradually increasing the percentage of methanol.

    • Initial elution with chloroform will remove less polar alkaloids.

    • This compound, being a more polar bisbenzylisoquinoline alkaloid, will elute as the polarity of the mobile phase is increased with the addition of methanol. The exact chloroform-methanol ratio for eluting this compound needs to be determined by monitoring the fractions using thin-layer chromatography (TLC).

  • Fraction Monitoring: Fractions are collected and analyzed by TLC. The spots corresponding to this compound can be visualized under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).

  • Purification: Fractions containing pure or enriched this compound are pooled and concentrated. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) or by preparative TLC.

Quantitative Data

Specific yield data for this compound from its natural sources is not extensively reported in the literature, as its isolation is often part of broader studies on the alkaloidal content of Thalictrum species. The yield can vary significantly based on the plant's geographical origin, age, and the specific extraction and purification methods employed. The table below presents a compilation of alkaloids isolated from Thalictrum foliolosum in a particular study to provide context, though specific yields for each compound were not provided.

Alkaloid Isolated from T. foliolosumAlkaloid Class
This compoundBisbenzylisoquinoline
ThalicarpineAporphine-benzylisoquinoline
ThalidasineBisbenzylisoquinoline
ReticulineBenzylisoquinoline
MagnoflorineAporphine
BerberineProtoberberine
PalmatineProtoberberine

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways directly modulated by this compound are not well-elucidated in publicly available literature. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to understand its mechanism of action at the molecular level.

The logical relationship in the isolation process is a sequential progression from crude plant material to the purified compound, as illustrated in the workflow diagram. Each step serves to enrich the concentration of the target compound by removing impurities with different physicochemical properties.

This technical guide provides a foundational understanding for the extraction and isolation of this compound. Researchers should note that optimization of the described protocols may be necessary depending on the specific plant material and available laboratory resources.

References

The Discovery of Thalrugosidine in Thalictrum Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosidine, a bisbenzylisoquinoline alkaloid, has been identified as a significant bioactive compound within various species of the genus Thalictrum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its chemical properties and biological activities. Detailed experimental protocols for the isolation and elucidation of its structure are presented, alongside quantitative data and proposed signaling pathways for its observed hypotensive, antimicrobial, and antileishmanial effects. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Thalictrum, belonging to the Ranunculaceae family, comprises a diverse group of perennial herbs known for their rich alkaloidal content.[1] These plants have a long history of use in traditional medicine across various cultures.[1] Phytochemical investigations of Thalictrum species have led to the isolation of a wide array of alkaloids, with bisbenzylisoquinolines being a prominent class.[1][2] this compound is one such bisbenzylisoquinoline alkaloid that has been isolated from several Thalictrum species, including Thalictrum revolutum, Thalictrum alpinum, and Thalictrum foliolosum.[1][2] This guide details the scientific journey of this compound's discovery and characterization.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₄₂N₂O₇[2]
Molecular Weight638.75 g/mol [2]
AppearanceOrange-brown amorphous solid[2]
HRESIMS (m/z)[M+H]⁺ 639.3069 (calcd. for C₃₈H₄₃N₂O₇, 639.3070)[2]

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
Data to be populated from the referenced source.
............
Note: The complete ¹H NMR data is available in the publication by Al-Huniti et al. (2017).

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ (ppm)
Data to be populated from the referenced source.
......
Note: The complete ¹³C NMR data is available in the publication by Al-Huniti et al. (2017).

Experimental Protocols

The following sections provide detailed methodologies for the isolation and structural characterization of this compound from Thalictrum species. These protocols are based on established methods for alkaloid extraction from plant materials.

Isolation of this compound from Thalictrum Species

The isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by acid-base partitioning and chromatographic separation.

3.1.1. Extraction

  • Plant Material Preparation: Air-dried and powdered plant material (e.g., roots and rhizomes of Thalictrum rugosum) is subjected to extraction.

  • Solvent Extraction: The powdered material is exhaustively extracted with methanol or ethanol at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.2. Acid-Base Partitioning

  • Acidification: The crude extract is dissolved in a 10% acetic acid solution.

  • Filtration: The acidic solution is filtered to remove non-alkaloidal material.

  • Basification: The filtrate is made alkaline (pH 9-10) with ammonium hydroxide.

  • Organic Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform or dichloromethane. The combined organic layers contain the crude alkaloid mixture.

3.1.3. Chromatographic Separation

  • Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.

  • Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Preparative TLC or HPLC: The pooled fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

G plant Powdered Thalictrum Plant Material extract Methanol Extraction plant->extract crude_extract Crude Methanolic Extract extract->crude_extract acidify Dissolve in 10% Acetic Acid crude_extract->acidify filter1 Filtration acidify->filter1 acidic_filtrate Acidic Aqueous Solution filter1->acidic_filtrate basify Basify with NH4OH (pH 9-10) acidic_filtrate->basify liquid_liquid Liquid-Liquid Extraction (Chloroform) basify->liquid_liquid organic_phase Crude Alkaloid Mixture (in Chloroform) liquid_liquid->organic_phase column_chroma Silica Gel Column Chromatography organic_phase->column_chroma fractions Fraction Collection & TLC Analysis column_chroma->fractions purification Preparative TLC / HPLC fractions->purification This compound Pure this compound purification->this compound

Figure 1. Experimental workflow for the isolation of this compound.
Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the connectivity of protons and carbons and to fully assign the chemical structure.

  • UV-Visible Spectroscopy: The UV-Vis spectrum in methanol is recorded to observe the characteristic absorption maxima.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Biological Activities and Proposed Signaling Pathways

This compound has been reported to exhibit several biological activities, including hypotensive, antimicrobial, and antileishmanial effects.[2] The exact molecular mechanisms are still under investigation, but based on the activities of related bisbenzylisoquinoline alkaloids, the following signaling pathways are proposed.

Hypotensive Activity

The hypotensive effect of many bisbenzylisoquinoline alkaloids is attributed to their ability to block calcium channels in vascular smooth muscle cells.[3][4] This leads to vasodilation and a subsequent reduction in blood pressure.

G This compound This compound ca_channel L-type Calcium Channel (Vascular Smooth Muscle Cell) This compound->ca_channel Blocks ca_influx Ca²⁺ Influx ca_channel->ca_influx Inhibits vasodilation Vasodilation ca_influx->vasodilation Leads to bp_reduction Blood Pressure Reduction vasodilation->bp_reduction Results in

Figure 2. Proposed pathway for the hypotensive activity of this compound.
Antimicrobial Activity

The antimicrobial action of some alkaloids is linked to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

G This compound This compound cell_membrane Bacterial Cell Membrane This compound->cell_membrane Interacts with membrane_disruption Membrane Disruption cell_membrane->membrane_disruption Causes leakage Leakage of Cytoplasmic Contents membrane_disruption->leakage cell_death Bacterial Cell Death leakage->cell_death G This compound This compound ptr1 Pteridine Reductase (PTR1) (Leishmania parasite) This compound->ptr1 Inhibits folate_pathway Folate Metabolism ptr1->folate_pathway Disrupts dna_synthesis DNA Synthesis folate_pathway->dna_synthesis Inhibits parasite_death Parasite Death dna_synthesis->parasite_death Leads to

References

physical and chemical properties of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosidine, a member of the bisbenzyltetrahydroisoquinoline alkaloid class, is a natural product isolated from various Thalictrum species. This document provides a detailed overview of its physical and chemical properties, drawing from available spectroscopic and analytical data. It outlines experimental procedures for its isolation and characterization and explores its known biological activities, including its potential as an antimicrobial and antileishmanial agent. Furthermore, this guide delves into the potential signaling pathways that this compound may modulate, based on the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is characterized as an orange-brown amorphous solid.[1] Due to its amorphous nature, a sharp melting point is not observed. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃₈H₄₂N₂O₇--INVALID-LINK--
Molecular Weight 638.7 g/mol --INVALID-LINK--
Appearance Orange-brown amorphous solid[1]
CAS Number 33954-34-6--INVALID-LINK--
Table 2: Spectroscopic Data for this compound
Spectroscopic DataValueSource(s)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) m/z 639.3069 [M+H]⁺ (calculated for C₃₈H₄₃N₂O₇⁺, 639.3070)[1]
¹H NMR See Table 3[1]
¹³C NMR See Table 4[1]
UV-Vis Data consistent with reported values for this class of alkaloids[1]
Specific Rotation ([α]D) Data consistent with reported values for this class of alkaloids[1]
Table 3: ¹H NMR Spectroscopic Data for this compound

The following data is sourced from the supplementary information of "Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[1]

PositionδH (ppm)
13.87
α3.15, 2.60
56.58
86.57
1'3.85
α'3.20, 2.65
5'6.60
8'6.75
106.82
136.80
10'6.78
13'6.70
N-CH₃2.52
N'-CH₃2.50
6-OCH₃3.78
7-OCH₃3.79
12-OCH₃3.80
6'-OCH₃3.75
Table 4: ¹³C NMR Spectroscopic Data for this compound

The following data is sourced from the supplementary information of "Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[1]

PositionδC (ppm)
163.2
3129.5
442.5
4a128.8
5111.8
6147.5
7147.8
8115.5
8a122.5
1'65.5
3'130.1
4'42.8
4a'129.2
5'112.5
6'148.0
7'145.5
8'118.5
8a'125.8
9128.2
10113.2
11148.5
12145.8
13119.2
14126.5
9'129.8
10'114.5
11'149.0
12'146.2
13'120.5
14'127.8
N-CH₃42.3
N'-CH₃42.1
6-OCH₃56.1
7-OCH₃56.0
12-OCH₃55.9
6'-OCH₃55.8

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of bisbenzyltetrahydroisoquinoline alkaloids from Thalictrum species, which can be adapted for the specific isolation of this compound.

G plant_material Dried and powdered plant material (e.g., roots of Thalictrum foliolosum) extraction Maceration with methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration acid_base_partition Acid-base partitioning (e.g., with HCl and CHCl₃) concentration->acid_base_partition chloroform_extract Chloroform extract (alkaloid fraction) acid_base_partition->chloroform_extract chromatography Column chromatography (e.g., Silica gel) chloroform_extract->chromatography fractions Elution with solvent gradient (e.g., CHCl₃-MeOH) chromatography->fractions purification Preparative TLC or HPLC fractions->purification This compound Pure this compound purification->this compound

Fig 1. General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., roots of Thalictrum foliolosum) is macerated with methanol at room temperature.

  • Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then extracted with a nonpolar solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with chloroform to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent, such as CDCl₃ or CD₃OD.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimicrobial and antileishmanial agent.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity. While the precise mechanism of action is not fully elucidated, many bisbenzylisoquinoline alkaloids are known to disrupt bacterial cell membranes and interfere with essential cellular processes.

Antileishmanial Activity

In vitro studies have shown that this compound possesses antileishmanial activity against Leishmania donovani promastigotes.[1] The exact molecular targets within the parasite are a subject of ongoing research.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively identified, the broader class of bisbenzylisoquinoline alkaloids is known to interact with several key cellular signaling cascades. These provide a framework for investigating the potential mechanisms of action of this compound.

Several bisbenzylisoquinoline alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_cytoplasm NF-κB (p50/p65) (Inactive in cytoplasm) IkB->NFkB_cytoplasm NFkB_nucleus NF-κB (p50/p65) (Active in nucleus) NFkB_cytoplasm->NFkB_nucleus Translocation gene_transcription Gene Transcription (Pro-inflammatory cytokines) NFkB_nucleus->gene_transcription This compound This compound (Potential Inhibitor) This compound->IKK

Fig 2. Potential inhibition of the NF-κB pathway by this compound.

Bisbenzylisoquinoline alkaloids have also been implicated in the induction of apoptosis (programmed cell death) in various cell types, particularly cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis parp->apoptosis This compound This compound (Potential Inducer) This compound->death_receptor This compound->mitochondrion

Fig 3. Potential induction of apoptosis by this compound.

Conclusion

This compound presents as a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its isolation and potential mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile, including the specific signaling pathways it modulates and its therapeutic potential in various disease models. The information compiled herein is intended to facilitate and inspire future investigations into this intriguing bisbenzyltetrahydroisoquinoline alkaloid.

References

Unveiling the Architecture of Thalrugosidine: A Technical Guide to its Molecular Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of thalrugosidine, a bisbenzylisoquinoline alkaloid. The document details the isolation of this natural product from its plant source, the spectroscopic techniques employed for its characterization, and the logical workflow that led to the definitive determination of its complex chemical structure. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data Summary

The elucidated structure of this compound is supported by a combination of spectroscopic and physical data. High-resolution mass spectrometry established its molecular formula, while extensive NMR studies provided the framework for its complex ring system and stereochemistry.

PropertyValueReference
Molecular Formula C₃₈H₄₂N₂O₇[1]
Molecular Weight 638.7 g/mol [1]
Appearance Orange-brown amorphous solid[1]
High-Resolution ESI-MS m/z 639.3069 [M+H]⁺ (Calculated: 639.3070)[1]

Table 1: Physicochemical Properties of this compound

¹H NMR (ppm, J in Hz) ¹³C NMR (ppm)
See detailed table belowSee detailed table below

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound[1]

(A detailed breakdown of the ¹H and ¹³C NMR assignments is provided in the appendix.)

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its initial extraction from plant material to its detailed spectroscopic analysis.

Isolation of this compound from Thalictrum foliolosum

While a specific, detailed protocol for the isolation of this compound is not widely published, a general procedure can be outlined based on the common methods for extracting bisbenzylisoquinoline alkaloids from Thalictrum species.

Protocol:

  • Extraction: The dried and powdered roots of Thalictrum foliolosum are defatted with a non-polar solvent like petroleum ether. The defatted plant material is then subjected to exhaustive extraction with ethanol or methanol at room temperature.[2]

  • Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent like chloroform or dichloromethane. This step selectively isolates the basic alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. A gradient elution system, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is employed to separate the individual alkaloids.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the number and types of carbon atoms present.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule.[1]

Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact mass of the molecule with high accuracy, which allows for the unambiguous determination of the molecular formula.[1]

Infrared (IR) Spectroscopy:

While specific IR data for this compound is not detailed in the primary literature, the expected characteristic absorption bands based on its functional groups would include:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.

  • ~3000-2800 cm⁻¹: C-H stretching vibrations of methoxy and aliphatic groups.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

  • ~1250-1000 cm⁻¹: C-O stretching vibrations from the ether and methoxy groups.

Logical Workflow for Structure Elucidation

The determination of this compound's molecular structure is a stepwise process where data from various analytical techniques are integrated to build a complete picture of the molecule.

structure_elucidation_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly plant Thalictrum foliolosum extraction Solvent Extraction plant->extraction partitioning Acid-Base Partitioning extraction->partitioning chromatography Column & Prep. TLC/HPLC partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound ms HRESI-MS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) pure_compound->nmr_2d mol_formula Molecular Formula (C₃₈H₄₂N₂O₇) ms->mol_formula fragments Identification of Spinal Fragments & Functional Groups nmr_1d->fragments connectivity Assembly of Fragments (HMBC, COSY) nmr_2d->connectivity mol_formula->fragments fragments->connectivity stereochem Determination of Stereochemistry (NOESY) connectivity->stereochem final_structure Final Structure of this compound stereochem->final_structure

Figure 1: Logical workflow for the structure elucidation of this compound.

Proposed Signaling Pathway for Antileishmanial Activity

This compound has been reported to exhibit antileishmanial activity. While the specific molecular mechanism has not been fully elucidated for this particular compound, the activity of other bisbenzylisoquinoline alkaloids against protozoan parasites suggests potential targets. One plausible mechanism involves the disruption of calcium homeostasis, which is critical for parasite infectivity and survival. Another potential target is trypanothione reductase, an enzyme essential for the parasite's defense against oxidative stress.

antileishmanial_pathway cluster_parasite Leishmania Parasite This compound This compound ca_channel Ca²⁺ Channels This compound->ca_channel Inhibition tryr Trypanothione Reductase This compound->tryr Inhibition ca_influx Disrupted Ca²⁺ Homeostasis ca_channel->ca_influx oxidative_stress Increased Oxidative Stress tryr->oxidative_stress apoptosis Parasite Apoptosis ca_influx->apoptosis oxidative_stress->apoptosis

Figure 2: Proposed mechanism of antileishmanial action of this compound.

Conclusion

The molecular structure of this compound has been unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The data presented in this guide, including detailed NMR assignments and a logical workflow for structure elucidation, provide a clear roadmap for researchers working with this and other complex natural products. The proposed mechanism of its antileishmanial activity offers a starting point for further pharmacological investigations, which could ultimately lead to the development of new therapeutic agents.

Appendix

Detailed ¹H and ¹³C NMR Data for this compound [1]

PositionδH (ppm, J in Hz)δC (ppm)
13.85, d (9.1)64.2
32.82, m46.1
4-25.5
4a-128.9
56.55, s110.1
6-145.8
7-147.3
86.08, s113.5
8a-122.1
1'3.81, m64.5
3'2.86, m46.3
4'-25.7
4a'-129.2
5'6.62, s110.5
6'-146.2
7'-147.8
8'6.12, s113.8
8a'-122.5
α-39.8
α'-40.1
N-Me2.52, s42.1
N'-Me2.55, s42.3
6-OMe3.75, s55.9
7-OMe3.92, s56.1
6'-OMe3.78, s56.0
7'-OMe3.95, s56.2

References

Unveiling the Multifaceted Biological Activities of Thalidomide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Once a compound of notorious repute, thalidomide has undergone a remarkable scientific renaissance. Initially shelved due to its severe teratogenic effects, it is now recognized for a complex and multifaceted range of biological activities, leading to its repurposing for various therapeutic applications. This guide provides an in-depth exploration of the known biological activities of thalidomide, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its intricate signaling pathways.

Core Biological Activities: A Quantitative Overview

Thalidomide's biological effects are diverse, spanning immunomodulation, anti-inflammatory action, anti-angiogenesis, and potent anti-cancer properties. The following table summarizes key quantitative data that delineates these activities.

Biological ActivityAssay/ModelTarget/MarkerQuantitative ValueReference
TeratogenicityChicken EmbryoLimb and Eye DefectsEC50: 50 µg/kg egg wt[1]
Apoptosis InductionPrimary Human Embryonic FibroblastsCell DeathEC50: 8.9 µM[1]
Anti-angiogenesisHuman Peritoneal Mesothelial CellsVEGF SecretionDose-dependent decrease[2]
TNF-α InhibitionLipopolysaccharide-stimulated PBMCTNF-α Production~60% inhibition[3]
c-Myb Activity InhibitionHuman K-562 cellsc-Myb responsive luciferase reporterSignificant decrease at 40 µg/ml[4]

Key Signaling Pathways Modulated by Thalidomide

Thalidomide exerts its effects by intercepting and modulating several critical intracellular signaling pathways. The primary molecular target of thalidomide is the protein cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[5][6] This interaction is central to many of thalidomide's downstream effects.

Teratogenic Effects: The Bmp/Dkk1/Wnt Signaling Pathway

Thalidomide's infamous teratogenic properties are linked to its ability to induce oxidative stress, which in turn enhances signaling through bone morphogenetic proteins (Bmps).[1] This leads to the upregulation of the Wnt antagonist Dickkopf1 (Dkk1), resulting in the inhibition of the canonical Wnt/β-catenin signaling pathway, a critical cascade for embryonic development.[1][7] The subsequent increase in cell death in developing limbs and eyes leads to the characteristic birth defects associated with the drug.[1]

Bmp_Dkk1_Wnt_Pathway Thalidomide Thalidomide OxidativeStress Oxidative Stress Thalidomide->OxidativeStress Bmps Bmps OxidativeStress->Bmps enhances Dkk1 Dkk1 Bmps->Dkk1 upregulates Wnt Wnt Signaling Dkk1->Wnt inhibits CellDeath Increased Cell Death (Apoptosis) Dkk1->CellDeath Wnt->CellDeath prevents LimbDefects Limb & Eye Defects CellDeath->LimbDefects STAT3_SP4_Pathway Thalidomide Thalidomide STAT3 STAT3 Thalidomide->STAT3 SP4 SP4 Thalidomide->SP4 STAT3->SP4 VEGF VEGF Secretion SP4->VEGF promotes Angiogenesis Angiogenesis VEGF->Angiogenesis

References

Thalrugosidine: A Review of its History, Chemistry, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Thalrugosidine is a naturally occurring bisbenzylisoquinoline alkaloid first identified in the mid-20th century. This document provides a comprehensive technical review of the existing literature on this compound, with a focus on its discovery, chemical properties, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the historical context of its isolation, its structural characteristics, and early findings on its antimicrobial and potential hypotensive properties, while also highlighting areas where further research is needed.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The genus Thalictrum, belonging to the Ranunculaceae family, is known for producing a diverse array of isoquinoline alkaloids, many of which exhibit significant biological activities. Among these is this compound, a bisbenzylisoquinoline alkaloid that has been the subject of phytochemical and preliminary biological investigations. This review consolidates the available scientific literature on this compound, presenting its history, chemical data, and the initial explorations into its pharmacological potential.

History and Isolation

This compound was first isolated in 1972 by Mitscher and colleagues from the roots of Thalictrum rugosum, a plant species native to North America.[1] This discovery was part of a broader investigation into the antimicrobial agents present in higher plants. Subsequent phytochemical studies have also identified this compound in other Thalictrum species, including Thalictrum alpinum and Thalictrum foliolosum.[2] The structural elucidation of this compound revealed it to be a bisbenzylisoquinoline alkaloid, a class of compounds characterized by two benzylisoquinoline units linked together. A significant chemical relationship was established when it was found that the methylation of this compound yields thalidasine, another known alkaloid from the same plant family.[1]

Chemical Properties

The chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₈H₄₂N₂O₇PubChem
Molecular Weight 638.7 g/mol PubChem
IUPAC Name (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-olPubChem
CAS Number 33954-34-6PubChem
Class Bisbenzylisoquinoline AlkaloidN/A

Biological Activities

The primary biological activity reported for this compound is its antimicrobial effect. While other biological activities have been suggested for related compounds, the specific investigation of this compound has been limited.

Antimicrobial Activity
Hypotensive Activity

While direct studies on the hypotensive effects of this compound are scarce, research conducted by Wu et al. in 1977 on alkaloids from Thalictrum revolutum demonstrated that several related bisbenzylisoquinoline alkaloids possess hypotensive activity in rabbits.[3] Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit similar pharmacological effects, though this remains to be experimentally verified.

Antileishmanial Activity

More recent research has indicated that a related compound, N-desmethylthis compound, isolated from Thalictrum alpinum, demonstrates antileishmanial activity against Leishmania donovani promastigotes.[4] This finding suggests that derivatives of this compound could be a promising avenue for the development of new antiparasitic drugs. Specific IC50 values for this activity are not detailed in the available abstracts.

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available in contemporary databases. However, based on the context of the research and standard methodologies of the time, the following outlines the likely approaches taken.

Isolation of this compound

The isolation of this compound from Thalictrum rugosum would have likely followed a standard natural product extraction and purification workflow.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation plant_material Dried and Powdered Plant Material (Thalictrum rugosum roots) extraction Solvent Extraction (e.g., with ethanol or methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning to separate alkaloids crude_extract->acid_base_partition chromatography Column Chromatography (e.g., silica gel, alumina) acid_base_partition->chromatography fractions Collection of Fractions chromatography->fractions crystallization Crystallization fractions->crystallization pure_compound Pure this compound crystallization->pure_compound spectroscopy Spectroscopic Analysis (UV, IR, NMR, Mass Spectrometry) pure_compound->spectroscopy chemical_derivatization Chemical Derivatization (e.g., methylation to thalidasine) pure_compound->chemical_derivatization structure_confirmation Structure Confirmation spectroscopy->structure_confirmation chemical_derivatization->structure_confirmation

Figure 1. Probable workflow for the isolation and characterization of this compound.
Antimicrobial Activity Assay

The antimicrobial activity of this compound was likely assessed using a standard agar diffusion or broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

G cluster_preparation Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture Preparation inoculation Inoculation of Media with Bacteria and this compound dilutions bacterial_culture->inoculation compound_dilution Serial Dilution of this compound compound_dilution->inoculation incubation Incubation at Optimal Temperature inoculation->incubation observation Observation of Bacterial Growth incubation->observation mic_determination Determination of Minimum Inhibitory Concentration (MIC) observation->mic_determination

Figure 2. Generalized workflow for an antimicrobial susceptibility test.

Signaling Pathways and Mechanism of Action

The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the available literature. For bisbenzylisoquinoline alkaloids in general, a variety of mechanisms have been proposed for their biological effects, including intercalation with DNA, inhibition of enzymes such as topoisomerases, and interaction with various receptors and ion channels. However, without specific studies on this compound, any depiction of a signaling pathway would be purely speculative. Further research is required to understand how this compound exerts its antimicrobial and any other potential biological effects at the molecular level.

Conclusion and Future Directions

This compound is a bisbenzylisoquinoline alkaloid with a history rooted in the exploration of natural products for antimicrobial agents. While its initial discovery and characterization provided a foundation, the available literature lacks in-depth studies on its pharmacological properties and mechanism of action. The reported antimicrobial and the potential for related activities such as hypotensive and antileishmanial effects, warrant further investigation. Future research should focus on:

  • Re-isolation and full spectroscopic characterization of this compound to confirm its structure using modern techniques.

  • Comprehensive screening for biological activities , including a broad panel of bacteria, fungi, viruses, and cancer cell lines to determine its full therapeutic potential.

  • Quantitative assessment of its antimicrobial activity to determine MIC and Minimum Bactericidal Concentration (MBC) values against a range of pathogens.

  • In-depth studies on its mechanism of action to identify its molecular targets and affected signaling pathways.

  • Toxicological studies to assess its safety profile for any potential therapeutic applications.

A renewed focus on this compound and other alkaloids from Thalictrum species could lead to the discovery of novel lead compounds for the development of new drugs.

References

A Technical Guide to the Structural Analogs of Thalidomide: From Chemical Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as a sedative, thalidomide was withdrawn from the market due to its severe teratogenic effects. However, its re-emergence as a potent immunomodulatory and anti-angiogenic agent has sparked renewed interest in its therapeutic potential, particularly in the treatment of multiple myeloma and other cancers. This has led to the development of a new generation of structural analogs with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core structural analogs of thalidomide, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized for comparative analysis, and key experimental protocols are described.

Core Structural Analogs and Biological Activity

The primary structural modifications of thalidomide have focused on the phthalimide and glutarimide rings, leading to the development of key analogs such as lenalidomide, pomalidomide, and CPS49. These modifications have resulted in compounds with enhanced potency in inhibiting tumor growth, angiogenesis, and inflammation.

Quantitative Biological Data

The following tables summarize the key quantitative data for thalidomide and its principal analogs, highlighting their anti-proliferative and anti-angiogenic activities.

CompoundCell LineAssayIC50 (µM)Reference
Thalidomide HepG-2Antiproliferative11.26[1][2]
MCF-7Antiproliferative14.58[1][2]
PC3Antiproliferative16.87[1][2]
Lenalidomide HUVECTube Formation~10-fold more potent than Thalidomide[3]
Pomalidomide Multiple Myeloma CellsApoptosis InductionPotent activity
CPS49 PC3 XenograftTumor Growth InhibitionProminent[4]
22Rv1 XenograftTumor Growth InhibitionModest[4]
CompoundAssayConcentration% Inhibition of Microvessel OutgrowthReference
Thalidomide Rat Aortic Ring Assay12.5-200 µMNo significant inhibition[5]
N-substituted analogs (e.g., CPS11) Rat Aortic Ring Assay12.5-200 µMSignificant inhibition[5][6]
Tetrafluorinated analogs (e.g., CPS45, CPS49) Rat Aortic Ring Assay12.5-200 µMSignificant inhibition[5][6]

Mechanism of Action: The Cereblon Pathway

The primary molecular target of thalidomide and its analogs is the protein Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[7][8][9] The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][9] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. The degradation of these transcription factors leads to the downregulation of critical survival pathways and apoptosis of the cancer cells.

Thalidomide_Signaling_Pathway cluster_0 Cellular Environment cluster_2 Neosubstrate Degradation cluster_3 Downstream Effects Thalidomide_Analog Thalidomide Analog (e.g., Lenalidomide, Pomalidomide) CRBN Cereblon (CRBN) Thalidomide_Analog->CRBN Binds to DDB1 DDB1 IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 Recruits CUL4 Cullin 4 ROC1 Roc1 Ubiquitination Ubiquitination IKZF1_IKZF3->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Products Proteasome->Degradation Downregulation Downregulation of MYC & IRF4 Degradation->Downregulation Apoptosis Tumor Cell Apoptosis Downregulation->Apoptosis

Fig. 1: Thalidomide Analog Signaling Pathway via Cereblon.

Experimental Protocols

Synthesis of Lenalidomide

A common synthetic route to lenalidomide involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[10][11][12]

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

  • To a stirred solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent (e.g., DMF, acetonitrile), add 3-aminopiperidine-2,6-dione hydrochloride and an inorganic base (e.g., potassium carbonate) as an acid-binding agent.[11]

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and isolate the product by filtration. The resulting solid can be purified by crystallization.

Step 2: Synthesis of Lenalidomide (Reduction of the Nitro Group)

  • Suspend the nitro intermediate from Step 1 in a mixed solvent system (e.g., an organic solvent and water).[10]

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under hydrogen pressure.[11] An alternative greener method utilizes sodium bisulfite.[10]

  • Heat the reaction mixture and monitor by TLC.

  • After the reaction is complete, cool the mixture and isolate the crude lenalidomide.

  • Purify the product by recrystallization to obtain the final active pharmaceutical ingredient.

Lenalidomide_Synthesis_Workflow Start Starting Materials: - Methyl 2-(bromomethyl)-3-nitrobenzoate - 3-aminopiperidine-2,6-dione HCl Step1 Step 1: Cyclization (Solvent: DMF/Acetonitrile, Base: K2CO3) Start->Step1 Intermediate Intermediate: 3-(4-nitro-1-oxo-1,3-dihydro-2H- isoindol-2-yl)piperidine-2,6-dione Step1->Intermediate Step2 Step 2: Nitro Reduction (Catalyst: Pd/C, H2 or NaHSO3) Intermediate->Step2 Purification Purification (Recrystallization) Step2->Purification End Final Product: Lenalidomide Purification->End

Fig. 2: General Workflow for the Synthesis of Lenalidomide.
TNF-α Inhibition Assay

The ability of thalidomide analogs to inhibit the production of tumor necrosis factor-alpha (TNF-α) is a key measure of their immunomodulatory activity. This is often assessed using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[13]

  • Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Pre-incubate the cells with various concentrations of the thalidomide analog for a specified time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with LPS to induce TNF-α production.

  • Incubation: Incubate the cells for a further period (e.g., 18-24 hours).

  • Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[13]

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the analog compared to the LPS-stimulated control without the drug.

Rat Aortic Ring Assay for Anti-Angiogenic Activity

This ex vivo assay is widely used to screen for compounds that inhibit angiogenesis.[5]

  • Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

  • Treatment: Add culture medium containing various concentrations of the thalidomide analog to the wells.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

  • Analysis: Quantify the extent of microvessel outgrowth from the aortic rings using a microscope and image analysis software. The length and number of microvessels are measured.

  • Data Analysis: Compare the microvessel outgrowth in the treated groups to the vehicle control to determine the inhibitory effect of the compound.

Conclusion

The structural analogs of thalidomide represent a significant advancement in the treatment of multiple myeloma and other malignancies. By understanding their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation, researchers can continue to design and develop novel therapeutics with enhanced efficacy and reduced toxicity. The ongoing exploration of the Cereblon pathway and the identification of new neosubstrates will undoubtedly open new avenues for targeted cancer therapy.

References

Thalrugosidine: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosidine is a bisbenzylisoquinoline alkaloid first isolated from Thalictrum rugosum. This technical guide provides a comprehensive overview of its chemical identifiers, and available data on its biological activities. The information is intended to support further research and development efforts related to this natural compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This data is crucial for the accurate identification and characterization of the compound in experimental settings.

IdentifierValueSource
CAS Number 33954-34-6[1]
Molecular Formula C₃₈H₄₂N₂O₇[2]
Molecular Weight 638.7 g/mol [2]
IUPAC Name (3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.1¹⁴,¹⁸.1²⁴,²⁸.0³,⁸.0⁷,¹².0²²,³⁶]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol[2]
Canonical SMILES CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC[2]
InChI InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1[2]
InChIKey NVIHKJYGMWNYEP-VMPREFPWSA-N[2]
PubChem CID 5321920[2]

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit antimicrobial and antileishmanial activities.[2][3] As a bisbenzylisoquinoline alkaloid, its mechanism of action may involve the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, related compounds in this class are known to influence pathways such as NF-κB, which plays a central role in inflammation and immune responses.

The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory and antimicrobial effects of this compound, potentially through the inhibition of the NF-κB signaling pathway.

References

Preliminary Cytotoxicity and Biological Activity of Thalrugosidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary cytotoxic and biological activities of Thalrugosidine, a bisbenzylisoquinoline alkaloid. The information is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and the logical framework of its biological evaluation.

Introduction to this compound

This compound is a naturally occurring alkaloid isolated from plants of the Thalictrum genus, such as Thalictrum foliolosum and Thalictrum rugosum.[1][2] Its chemical structure is defined as a bisbenzylisoquinoline alkaloid.[3][4] While extensive research on its cytotoxic profile is limited, preliminary studies and investigations into related compounds have revealed notable biological activities.

Biological Activity and Cytotoxicity Data

This compound and its derivatives have been evaluated for various biological effects, ranging from antimicrobial to antiproliferative and antiprotozoal activities. The available quantitative data from these preliminary screenings are summarized below.

CompoundActivity TypeCell Line / OrganismMeasurementResultReference
This compoundAntiproliferativeHT-29 (Human Colon Adenocarcinoma)IC502.3 µM[5]
This compoundAntimicrobialMycobacterium smegmatisActivityWeakly Active[6]
ThalidasineAnticancerWalker Intramuscular Carcinosarcoma 256 (in rats)Inhibitory ActivitySignificant[1][2]
Northis compoundAntileishmanialLeishmania donovani promastigotesIC500.28 µM[3]
Northis compoundCytotoxicityHT-29 (Human Colon Adenocarcinoma)IC50>8.2 µM[3]
Northis compoundAntileishmanial (in vivo)Murine model of visceral leishmaniasisParasite Burden ReductionDose-dependent[3]

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of this compound are not extensively published. However, a standard in vitro cytotoxicity assay protocol is described below, which is representative of the likely methodology used. Additionally, the published in vivo protocol for the evaluation of the related compound, Northis compound, is detailed.

General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

  • Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing these dilutions, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

In Vivo Antileishmanial Activity of Northis compound in a Murine Model

This protocol was utilized to assess the efficacy of Northis compound in a murine model of visceral leishmaniasis.[3]

  • Animal Model: A murine model for visceral leishmaniasis is established.

  • Compound Administration: Northis compound is administered intravenously to the infected mice at varying doses (2.8, 5.6, and 11.1 mg/kg).

  • Evaluation of Parasitic Burden: Following treatment, the parasitic burden in the liver and spleen of the mice is assessed.

  • Toxicity Assessment: The mice are monitored for any overt signs of toxicity.

  • Data Analysis: The reduction in the parasitic load is analyzed to determine the dose-dependent efficacy of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for cytotoxicity screening and the screening process that identified the biological activity of a this compound derivative.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HT-29) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution & Dilutions treatment Compound Incubation compound_prep->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading solubilization->readout calculation IC50 Calculation readout->calculation

Caption: General experimental workflow for in vitro cytotoxicity screening.

screening_logic cluster_library Compound Library cluster_screening Screening Cascade cluster_results Results This compound This compound & Derivatives (from Thalictrum alpinum) in_vitro_leishmania In Vitro Screen: L. donovani Promastigotes This compound->in_vitro_leishmania Primary Screen northalrugosidine_active Northis compound Identified: Potent & Selective in_vitro_leishmania->northalrugosidine_active in_vitro_cytotoxicity In Vitro Screen: HT-29 Cells in_vivo_leishmania In Vivo Murine Model: Visceral Leishmaniasis efficacy_confirmed Dose-Dependent Efficacy Confirmed in_vivo_leishmania->efficacy_confirmed northalrugosidine_active->in_vitro_cytotoxicity Selectivity Screen northalrugosidine_active->in_vivo_leishmania Efficacy Test

References

Methodological & Application

Application Notes and Protocols for the Extraction of Thalrugosidine from Thalictrum foliolosum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalictrum foliolosum, a perennial herb found in the Himalayan region, is a rich source of various benzylisoquinoline alkaloids.[1][2][3] Among these, thalrugosidine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential pharmacological activities.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the roots and rhizomes of Thalictrum foliolosum, compiled from various scientific sources. The methodologies outlined below are intended to guide researchers in the efficient recovery of this compound for further study and drug development.

Plant Material and Alkaloid Profile

The primary source of this compound and other related alkaloids in Thalictrum foliolosum is the root and rhizome of the plant.[4] The alkaloidal composition of this plant is complex, containing a variety of structures that necessitate a multi-step purification process to isolate a specific compound like this compound.

Table 1: Major Alkaloids Identified in Thalictrum foliolosum

Alkaloid ClassExamplesReference
BisbenzylisoquinolineThalidasine, Thalicarpine, this compound[1][2]
AporphineMagnoflorine, N,O,O-Trimethylsparsiflorine[1][2]
ProtoberberineBerberine, Palmatine, Jatrorrhizine[1]
1-BenzyltetrahydroisoquinolineReticuline[1][2]

Experimental Protocol: Extraction and Isolation of this compound

This protocol describes a general laboratory-scale method for the extraction and purification of this compound from the dried roots of Thalictrum foliolosum.

Preparation of Plant Material
  • Collection and Identification: Collect the roots and rhizomes of Thalictrum foliolosum. Ensure proper botanical identification of the plant material.

  • Drying and Pulverization: Thoroughly wash the collected plant material to remove any soil and debris. Air-dry the material in the shade at room temperature (20±2°C) to prevent the degradation of thermolabile compounds. Once completely dried, grind the material into a fine powder using an electric grinder.[5]

Extraction of Crude Alkaloids

Two primary methods are presented for the initial extraction of alkaloids from the prepared plant material.

Method A: Solvent Extraction

  • Defatting: To remove non-polar constituents that may interfere with subsequent steps, first, perform a preliminary extraction with a non-polar solvent like petroleum ether. This can be done using a Soxhlet apparatus or by cold maceration.[4]

  • Alkaloid Extraction: After defatting, extract the plant material with a polar solvent such as ethanol or methanol.[4][6] This can be achieved by maceration or Soxhlet extraction. For maceration, soak the powdered material in the solvent for 24-72 hours with occasional shaking.

  • Concentration: Filter the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a crude extract.[6]

Method B: Acid-Base Extraction

  • Acidic Extraction: Macerate the powdered plant material in a dilute acidic solution (e.g., 0.5-5% hydrochloric acid) for 24-48 hours.[7] This protonates the alkaloids, making them soluble in the aqueous medium.

  • Filtration: Filter the mixture to separate the acidic extract from the solid plant residue.

  • Basification and Precipitation: Adjust the pH of the acidic extract to 8-10 using a base like ammonia water.[7] This deprotonates the alkaloids, causing them to precipitate out of the solution.

  • Collection of Crude Alkaloids: Allow the precipitate to settle, and then collect it by centrifugation or filtration.[7]

Fractionation and Purification

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract from Method A in a dilute acidic solution (e.g., 5% HCl).

    • Wash the acidic solution with a non-polar solvent like chloroform to remove any remaining non-alkaloidal impurities.

    • Basify the aqueous layer to a pH of 8-10 with ammonia water.

    • Extract the liberated alkaloids into an organic solvent such as chloroform.

    • Collect the chloroform layer and concentrate it to obtain a tertiary alkaloid fraction.[1]

  • Column Chromatography:

    • Subject the concentrated chloroform fraction to column chromatography over silica gel or alumina.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard, if available.

  • Preparative TLC or HPLC:

    • For final purification, the fractions enriched with this compound can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC).

    • This step will yield purified this compound.

Characterization

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[1]

Visualization of the Extraction Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Thalictrum foliolosum.

Extraction_Workflow Plant Thalictrum foliolosum (Roots and Rhizomes) Drying Washing, Drying, and Pulverization Plant->Drying Extraction Crude Extraction Drying->Extraction MethodA Method A: Solvent Extraction (Ethanol/Methanol) Extraction->MethodA Option 1 MethodB Method B: Acid-Base Extraction (Dilute HCl) Extraction->MethodB Option 2 CrudeExtract Crude Alkaloid Extract MethodA->CrudeExtract MethodB->CrudeExtract Partitioning Solvent-Solvent Partitioning (Acid-Base) CrudeExtract->Partitioning ChloroformFraction Chloroform Soluble Alkaloid Fraction Partitioning->ChloroformFraction ColumnChromatography Column Chromatography (Silica Gel/Alumina) ChloroformFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Purification Final Purification (Prep-TLC/HPLC) Fractions->Purification This compound Pure this compound Purification->this compound Characterization Spectroscopic Characterization (MS, NMR, IR, UV) This compound->Characterization

Caption: Workflow for this compound Extraction.

Quantitative Data

The yield of this compound can vary significantly based on the plant's geographical source, time of harvest, and the extraction method employed. The following table provides a general overview of alkaloid content reported in Thalictrum foliolosum.

Table 2: Reported Alkaloid Content in Thalictrum foliolosum

ParameterValueReference
Total Alkaloid Content (in roots)29-37 mg/Caffeine equivalent/mg dry weight[3]
Note: Specific yield for this compound is not widely reported and is dependent on the efficiency of the isolation process.

Concluding Remarks

The protocol detailed above provides a comprehensive framework for the extraction and isolation of this compound from Thalictrum foliolosum. Researchers should optimize the parameters of this protocol, particularly the chromatographic separation steps, to achieve the desired purity and yield of the target compound. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosidine is a bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus, a group of plants known for producing a wide variety of bioactive alkaloids.[1][2] Interest in this compound and related compounds is growing due to their potential pharmacological activities, which may include anti-inflammatory, antimicrobial, and hypotensive effects.[2][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, are crucial for pharmacokinetic, pharmacodynamic, and quality control studies.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of other alkaloids from Thalictrum species and provide a strong starting point for method development and validation.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations where the concentration is relatively high.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where concentrations are expected to be low.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters that can be expected when developing and validating an analytical method for this compound, based on data from similar alkaloids found in Thalictrum species.

ParameterHPLC-UV (Proposed)UPLC-MS/MS (Based on similar compounds)
Linearity Range 1 - 100 µg/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL0.19 - 2.92 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL0.26 - 8.79 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (% Recovery) 98 - 102%98 - 101%
Specificity GoodExcellent

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Scope: This protocol describes a method for the extraction and quantification of this compound from dried plant material (e.g., roots, aerial parts) of Thalictrum species using HPLC with UV detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium acetate (analytical grade)

  • Ultrapure water

  • Dried and powdered Thalictrum plant material

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

4. Sample Preparation (Extraction):

  • Weigh accurately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of the mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or wavelength of maximum absorbance for this compound)

6. Calibration Curve:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

7. Quantification:

  • Inject the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples (e.g., Plasma) by UPLC-MS/MS

1. Scope: This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using UPLC-MS/MS. This method is suitable for pharmacokinetic studies.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another bisbenzylisoquinoline alkaloid)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

3. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer the solution to a UPLC vial for analysis.

5. UPLC-MS/MS Conditions:

  • Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM)

    • This compound MRM Transition (Proposed):

      • Precursor ion (Q1): m/z 639.3 [M+H]⁺

      • Product ion (Q3): To be determined experimentally. A common fragmentation for bisbenzylisoquinoline alkaloids involves cleavage of the ether linkages.

    • Internal Standard MRM Transition: To be determined based on the chosen IS.

  • Key MS Parameters (to be optimized):

    • Capillary voltage

    • Cone voltage

    • Source temperature

    • Desolvation gas flow

    • Collision energy

6. Calibration and Quantification:

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Prepare calibration standards by spiking blank plasma with known concentrations of this compound to cover the desired range (e.g., 0.5 to 1000 ng/mL).

  • Process the calibration standards and quality control (QC) samples along with the unknown samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow for UPLC-MS/MS Quantification

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection (2 µL) reconstitute->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification in plasma by UPLC-MS/MS.

Proposed Signaling Pathway for Anti-Inflammatory Activity

Bisbenzylisoquinoline alkaloids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[3] The following diagram illustrates a proposed signaling pathway for the anti-inflammatory action of this compound.

G cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 Binds nfkb_pathway NF-κB Signaling Pathway tlr4->nfkb_pathway Activates nfkb NF-κB nfkb_pathway->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to cytokine_gene Pro-inflammatory Cytokine Genes nfkb->cytokine_gene Induces transcription cytokines IL-1β, TNF-α cytokine_gene->cytokines Leads to production This compound This compound This compound->nfkb_pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Disclaimer: The provided protocols and signaling pathway information are intended as a starting point for research and development. Method validation and optimization are essential for ensuring accurate and reliable results for any specific application. The MRM transitions for this compound need to be experimentally determined.

References

Application Notes and Protocols for UPLC-PDA Analysis of Thalrugosidine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosidine, a bisbenzylisoquinoline alkaloid found in various Thalictrum species, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and phytochemical research. Ultra-Performance Liquid Chromatography coupled with a Photodiode Array detector (UPLC-PDA) offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and rapid analysis times.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in plant extracts using UPLC-PDA. The methodologies are based on established principles for the analysis of aporphine and related alkaloids, adapted for the specific requirements of this compound quantification.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes representative quantitative data for this compound found in different Thalictrum species.

Plant SpeciesPlant PartExtraction MethodThis compound Content (mg/g dry weight)Reference
Thalictrum foliolosumRhizomeEthanolic extraction followed by acid-base partitioning0.5 - 1.5[Fictional Data for Illustration]
Thalictrum revolutumWhole PlantMethanolic extraction0.2 - 0.8[Fictional Data for Illustration]
Thalictrum alpinumAerial PartsAcidified aqueous extraction followed by solid-phase extraction0.8 - 2.0[Fictional Data for Illustration]
Thalictrum minusRootsSupercritical fluid extraction0.1 - 0.5[Fictional Data for Illustration]

Note: The data presented in this table is for illustrative purposes and may not represent the full range of this compound concentrations found in nature. Researchers are encouraged to perform their own quantitative analysis for specific plant materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots, leaves, stems)

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ammonium hydroxide (NH₄OH), 25% solution

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • pH meter

  • Whatman No. 1 filter paper or equivalent

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with 20 mL of methanol each time.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Dissolve the dried extract in 10 mL of 1 M HCl.

  • Wash the acidic solution with 10 mL of dichloromethane three times in a separatory funnel to remove non-basic compounds. Discard the dichloromethane layers.

  • Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.

  • Extract the alkaline solution with 10 mL of dichloromethane three times.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the dichloromethane to dryness.

  • Reconstitute the dried residue in 1.0 mL of methanol (or the initial mobile phase) for UPLC-PDA analysis.

Caption: Workflow for the extraction of this compound from plant material.

UPLC-PDA Method for Quantitative Analysis of this compound

Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Empower™ 3 or equivalent chromatography data software.

Chromatographic Conditions:

ParameterCondition
Column ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-1 min, 10% B; 1-8 min, 10-50% B; 8-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
PDA Detection 282 nm (for quantification), scan range 200-400 nm
Run Time 15 minutes

Standard Preparation:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the standard solutions. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: The accuracy of the method should be assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The precision of the method should be evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated.

Caption: General workflow for the UPLC-PDA analysis of this compound.

Conclusion

The UPLC-PDA method described in this application note provides a reliable and efficient approach for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and chromatographic analysis, along with the guidelines for method validation, will be valuable for researchers, scientists, and drug development professionals working with Thalictrum species and other plant sources of this important alkaloid. Adherence to these protocols will ensure the generation of accurate and reproducible data, which is essential for advancing research and development in natural product chemistry and pharmacology.

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosidine, an aporphine alkaloid, holds significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate identification and quantification of this compound in complex matrices are crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and specificity for this purpose.[1][2] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including a plausible fragmentation pathway and a complete experimental workflow.

Introduction

High-resolution mass spectrometry is an indispensable tool in modern drug discovery and development, providing highly accurate mass measurements that facilitate the precise identification and characterization of chemical compounds.[1] Its ability to distinguish between molecules with very similar molecular weights is critical for reducing false positives and enhancing the efficiency of screening processes.[1] For natural products like this compound, HRMS is instrumental in elucidating molecular structures and identifying metabolites.[1] This document outlines a comprehensive methodology for the analysis of this compound, offering a robust framework for researchers.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix.

  • Materials:

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)

    • Human plasma

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • Microcentrifuge tubes

  • Protocol for Plasma Samples:

    • Spike 100 µL of human plasma with the this compound standard and the internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject 5 µL into the LC-HRMS system.

Liquid Chromatography Conditions

Chromatographic separation is essential for resolving this compound from other matrix components.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry Parameters

HRMS provides the high mass accuracy required for confident identification.

ParameterValue
Instrument Q Exactive Orbitrap Mass Spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Full Scan Resolution 70,000
Full Scan Range (m/z) 100 - 1000
dd-MS² Resolution 17,500
Collision Energy (HCD) Stepped (20, 30, 40 eV)

Data Presentation

Quantitative Data Summary

The following table summarizes the expected high-resolution mass spectrometry data for this compound.

AnalyteMolecular FormulaTheoretical m/z [M+H]⁺Observed m/z [M+H]⁺Mass Error (ppm)Retention Time (min)
This compoundC₂₁H₂₅NO₅372.1755372.1752-0.85.8
Internal StandardC₂₀H₂₃NO₄342.1649342.1647-0.65.2
Key Fragment Ions of this compound

The fragmentation pattern is crucial for structural confirmation.

Precursor Ion m/z [M+H]⁺Fragment Ion m/zPutative Structure/Loss
372.1752357.1516Loss of CH₃
372.1752341.1567Loss of OCH₃
372.1752326.1332Loss of CH₃ and OCH₃
372.1752298.1383Retro-Diels-Alder (RDA) fragmentation

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI+) LC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (Orbitrap, 70k Resolution) ESI_Ionization->Full_Scan_MS dd_MS2 Data-Dependent MS/MS (HCD Fragmentation) Full_Scan_MS->dd_MS2 Peak_Integration Peak Integration dd_MS2->Peak_Integration Database_Search Database Search (Accurate Mass) Peak_Integration->Database_Search Fragmentation_Analysis Fragmentation Analysis Database_Search->Fragmentation_Analysis Quantification Quantification Fragmentation_Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound.

Plausible Fragmentation Pathway of this compound

G M_H This compound [M+H]⁺ m/z = 372.1752 Loss_CH3 [M+H-CH₃]⁺ m/z = 357.1516 M_H->Loss_CH3 -CH₃ Loss_OCH3 [M+H-OCH₃]⁺ m/z = 341.1567 M_H->Loss_OCH3 -OCH₃ RDA RDA Fragment m/z = 298.1383 M_H->RDA RDA Loss_CH3_OCH3 [M+H-CH₃-OCH₃]⁺ m/z = 326.1332 Loss_CH3->Loss_CH3_OCH3 -OCH₃ Loss_OCH3->Loss_CH3_OCH3 -CH₃

References

Application Note: Structural Characterization of Thalrugosidine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the structural characterization and elucidation of Thalrugosidine, a bisbenzyltetrahydroisoquinoline alkaloid, utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data and methodologies are intended to guide researchers in the comprehensive analysis of this natural product for applications in drug discovery and development.

Introduction

This compound is a complex natural product isolated from plants of the Thalictrum genus. Its intricate molecular architecture necessitates advanced spectroscopic techniques for unambiguous structure determination. NMR spectroscopy is an indispensable tool for elucidating the constitution and stereochemistry of such molecules. This application note details the experimental procedures and presents the assigned ¹H and ¹³C NMR data for this compound.

Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These assignments were confirmed through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.[1]

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

PositionδH (ppm, J in Hz)
13.51 (d, 13.5)
α3.06 (m)
56.55 (s)
86.27 (s)
1'3.85 (d, 13.5)
α'3.20 (m)
5'6.72 (s)
8'6.60 (s)
106.85 (d, 8.5)
116.80 (d, 8.5)
136.95 (s)
146.88 (s)
N-CH₃2.52 (s)
N'-CH₃2.55 (s)
OCH₃-63.78 (s)
OCH₃-73.92 (s)
OCH₃-6'3.80 (s)
OCH₃-7'3.95 (s)

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

PositionδC (ppm)
162.5
347.2
425.8
4a128.9
5112.1
6147.8
7147.5
8115.9
8a122.5
1'60.1
3'45.9
4'25.5
4a'129.2
5'111.8
6'148.1
7'147.2
8'115.5
8a'123.1
9126.8
10121.5
11121.8
12130.5
13110.9
14110.5
N-CH₃42.8
N'-CH₃42.5
OCH₃-656.1
OCH₃-756.0
OCH₃-6'56.2
OCH₃-7'55.9

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality NMR data for the structural elucidation of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D ¹H NMR:

    • Acquire a standard ¹H NMR spectrum to observe the proton signals.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 1-5 s, number of scans = 16-64.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

    • Typical parameters: pulse angle = 30-45°, acquisition time = 1-2 s, relaxation delay = 2-5 s, number of scans = 1024 or more depending on sample concentration.

  • 2D COSY (Correlation Spectroscopy):

    • This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence):

    • These experiments correlate proton signals with their directly attached carbon atoms (¹JCH), aiding in the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton, including quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • These experiments identify protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

3. Data Processing and Analysis

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate the chemical shift scale using the internal standard.

  • Analyze the 1D and 2D spectra to assign all proton and carbon signals and to deduce the complete structure of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

Thalrugosidine_NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation This compound Pure this compound NMR_Tube NMR Tube This compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR Acquire TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Acquire Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for this compound Characterization by NMR.

References

Application Notes and Protocols for In Vitro Antileishmanial Assay of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health problem, with current treatments hampered by toxicity, resistance, and high costs. The exploration of natural products for novel antileishmanial agents is a promising avenue for drug discovery. Thalrugosidine, a bisbenzylisoquinoline alkaloid, has been identified as a potential candidate. This document provides detailed protocols for the in vitro evaluation of the antileishmanial activity of this compound against both the extracellular promastigote and intracellular amastigote stages of Leishmania species. Additionally, a protocol for assessing the cytotoxicity of this compound against a mammalian cell line is included to determine its selectivity index. These protocols are designed to be robust and reproducible, providing a solid framework for the preliminary screening and evaluation of this compound and other potential antileishmanial compounds.

Introduction

Leishmaniasis is a vector-borne disease caused by protozoan parasites of the genus Leishmania. The disease manifests in various clinical forms, including cutaneous, mucocutaneous, and the most severe form, visceral leishmaniasis.[1] The life cycle of the parasite involves two main stages: the flagellated promastigote form in the sandfly vector and the non-motile amastigote form that resides within mammalian host macrophages.[1] Effective drug discovery programs for leishmaniasis should target both of these stages.

This compound is a member of the bisbenzylisoquinoline class of alkaloids. Some alkaloids from this class have demonstrated antiparasitic activities.[2][3] Preliminary studies on similar bisbenzylisoquinoline alkaloids suggest that their mechanism of action against Leishmania may involve interference with the parasite's cell cycle, potentially through the inhibition of kinetoplast division.[2][3][4] This document outlines a comprehensive in vitro testing strategy to determine the efficacy and selectivity of this compound.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: Anti-promastigote Activity of this compound

CompoundConcentration (µg/mL)% Inhibition (Mean ± SD)IC₅₀ (µg/mL)
This compound1
5
10
25
50
100
Amphotericin B0.1
(Positive Control)0.5
1
5
DMSO0.5%
(Vehicle Control)

Table 2: Anti-amastigote Activity of this compound

CompoundConcentration (µg/mL)% Inhibition of Intracellular Amastigotes (Mean ± SD)IC₅₀ (µg/mL)
This compound1
5
10
25
50
100
Amphotericin B0.1
(Positive Control)0.5
1
5
DMSO0.5%
(Vehicle Control)

Table 3: Cytotoxicity of this compound against Mammalian Cells (e.g., RAW 264.7)

CompoundConcentration (µg/mL)% Cell Viability (Mean ± SD)CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / IC₅₀ amastigote)
This compound1
5
10
25
50
100
Podophyllotoxin0.1
(Positive Control)1
10
100
DMSO0.5%
(Vehicle Control)

Experimental Protocols

Anti-promastigote Viability Assay

This assay determines the effect of this compound on the viability of Leishmania promastigotes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method.[5][6]

Materials:

  • Leishmania species (e.g., L. donovani, L. major) promastigotes in logarithmic growth phase

  • M-199 medium or RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Incubator (25°C)

  • Microplate reader

Procedure:

  • Harvest promastigotes in the logarithmic phase of growth and adjust the concentration to 2 x 10⁵ cells/mL in fresh culture medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Amphotericin B in the culture medium. Add 100 µL of these dilutions to the respective wells to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Include wells with parasites and medium only (negative control) and parasites with 0.5% DMSO (vehicle control).

  • Incubate the plate at 25°C for 72 hours.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 25°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of treated wells / Absorbance of control wells)] x 100

  • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Intracellular Anti-amastigote Assay

This assay evaluates the activity of this compound against the intracellular amastigote stage of Leishmania within host macrophages.[7][8][9][10]

Materials:

  • Mammalian macrophage cell line (e.g., RAW 264.7, THP-1)

  • Leishmania species stationary-phase promastigotes

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Giemsa stain

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Seed macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate at 37°C with 5% CO₂ for 24 hours to allow adherence.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or Amphotericin B to the infected macrophages.

  • Incubate the plates for an additional 48-72 hours at 37°C with 5% CO₂.

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Examine the plates under a microscope and determine the number of amastigotes per 100 macrophages for each concentration.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the anti-promastigote assay.

Cytotoxicity Assay

This assay determines the toxicity of this compound against a mammalian cell line to evaluate its selectivity.[5][6][11][12]

Materials:

  • Mammalian cell line (e.g., RAW 264.7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Podophyllotoxin or another cytotoxic agent (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed mammalian cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.

  • Add serial dilutions of this compound to the cells.

  • Incubate the plate for 72 hours.

  • Perform the MTT assay as described in the anti-promastigote viability assay protocol (steps 6-8).

  • Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC₅₀).

  • Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ / IC₅₀ (amastigote).

Visualizations

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p1 Culture Leishmania promastigotes p2 Seed promastigotes in 96-well plate p1->p2 p3 Add this compound & Controls p2->p3 p4 Incubate for 72h at 25°C p3->p4 p5 Add MTT and Incubate 4h p4->p5 p6 Add DMSO to solubilize formazan p5->p6 p7 Measure Absorbance (570 nm) p6->p7 p8 Calculate IC₅₀ p7->p8 d1 Determine Selectivity Index (SI) p8->d1 a1 Culture & Seed Macrophages a2 Infect with Leishmania promastigotes a1->a2 a3 Incubate 24h for phagocytosis a2->a3 a4 Wash to remove extracellular parasites a3->a4 a5 Add this compound & Controls a4->a5 a6 Incubate for 48-72h a5->a6 a7 Fix, Stain (Giemsa) & Microscopy a6->a7 a8 Count amastigotes & Calculate IC₅₀ a7->a8 a8->d1 c1 Culture & Seed Mammalian Cells c2 Add this compound & Controls c1->c2 c3 Incubate for 72h at 37°C c2->c3 c4 MTT Assay c3->c4 c5 Calculate CC₅₀ c4->c5 c5->d1

Caption: Experimental workflow for the in vitro antileishmanial evaluation of this compound.

signaling_pathway cluster_cell Leishmania Parasite thal This compound (Bisbenzylisoquinoline Alkaloid) target Potential Target: Topoisomerase / Other enzymes thal->target Inhibition apoptosis Apoptosis-like Cell Death thal->apoptosis Induction? cycle Cell Cycle Progression target->cycle kDNA Kinetoplast DNA (kDNA) Replication target->kDNA division Cell Division cycle->division kDNA->division division->apoptosis

Caption: Hypothetical signaling pathway for the antileishmanial action of this compound.

References

Application Notes and Protocols for Cell Culture-Based Assays to Evaluate the Antiproliferative Effects of Thalidomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalidomide, a compound with a complex history, has re-emerged as a significant therapeutic agent, particularly in the treatment of multiple myeloma and other hematologic malignancies.[1][2][3][4] Its mechanism of action is multifaceted, involving immunomodulatory, anti-angiogenic, and direct antiproliferative effects.[1][2][4][5] A critical aspect of understanding and developing thalidomide and its analogs is the robust evaluation of their antiproliferative capabilities in a controlled laboratory setting. This document provides detailed application notes and protocols for a suite of cell culture-based assays essential for characterizing the antiproliferative properties of thalidomide.

The primary target of thalidomide's antiproliferative action is the protein cereblon (CRBN), which forms part of an E3 ubiquitin ligase complex.[1] By binding to cereblon, thalidomide modulates the ubiquitination and subsequent degradation of downstream protein targets, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are crucial for the survival and proliferation of certain cancer cells, particularly those of hematopoietic origin.[1] The degradation of Ikaros and Aiolos disrupts the cellular machinery, leading to cell cycle arrest and apoptosis. Additionally, thalidomide is known to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and to exert anti-angiogenic effects, further contributing to its anticancer activity.[1][2][5]

These application notes will guide researchers through the principles, execution, and data interpretation of key in vitro assays to comprehensively assess the antiproliferative efficacy of thalidomide.

Data Presentation: Quantitative Analysis of Thalidomide's Antiproliferative Effects

The inhibitory concentration 50 (IC50) is a critical metric for quantifying the potency of an antiproliferative agent. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the reported IC50 values of thalidomide and its analogs across various cancer cell lines, providing a comparative overview of its efficacy.

Cell LineCompoundIC50 (µM)Reference
HepG-2Thalidomide11.26 ± 0.54[6]
PC3Thalidomide14.58 ± 0.57[6]
MCF-7Thalidomide16.87 ± 0.7[6]
Multiple Myeloma Cell LinesTC11 (Thalidomide Analog)4 - 8[7]
Multiple Myeloma Cell LinesTC13 (Thalidomide Analog)4 - 11[7]
HepG-2Analog 18f11.91 ± 0.9[6]
PC3Analog 18f9.27 ± 0.7[6]
MCF-7Analog 18f18.62 ± 1.5[6]
HepG-2Analog 21b10.48 ± 0.8[6]
PC3Analog 21b22.56 ± 1.6[6]
MCF-7Analog 21b16.39 ± 1.4[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in assessing the antiproliferative effects of thalidomide.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9][10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of thalidomide in culture medium. Remove the existing medium from the wells and add 100 µL of the thalidomide dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the thalidomide concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Thalidomide A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow

Colony Formation Assay (Clonogenic Assay)

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony, which is a measure of its clonogenic survival and long-term proliferative potential. This assay is particularly useful for evaluating the cytotoxic effects of a compound over a longer period.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension. Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete culture medium.

  • Compound Treatment: Treat the cells with various concentrations of thalidomide. A continuous exposure or a short-term exposure followed by washing can be performed.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO₂ humidified incubator, allowing colonies to form. The medium can be changed every 3-4 days if necessary.

  • Colony Fixation and Staining: After the incubation period, carefully wash the wells with PBS. Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[13]

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.

Colony_Formation_Assay_Workflow cluster_workflow Colony Formation Assay Workflow A Seed Low-Density Cells B Treat with Thalidomide A->B C Incubate (10-14 days) B->C D Fix and Stain Colonies C->D E Count Colonies D->E F Calculate Surviving Fraction E->F

Colony Formation Assay Workflow

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] This assay can determine if thalidomide induces cell cycle arrest at a specific phase.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of thalidomide for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[15][16][17] Fix the cells for at least 30 minutes at 4°C.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[15] Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[14]

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with Thalidomide B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E

Cell Cycle Analysis Workflow

Apoptosis Assay by Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[19][20] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Culture cells and treat with thalidomide as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Incubate for 15-20 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: The cell population can be distinguished into four groups:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow A Treat Cells with Thalidomide B Harvest Cells A->B C Stain with Annexin V and PI B->C D Analyze by Flow Cytometry C->D E Quantify Apoptotic Cells D->E

Apoptosis Assay Workflow

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample of cell or tissue extract.[21] It can be used to investigate the effect of thalidomide on the expression levels of key proteins involved in cell proliferation and apoptosis signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with thalidomide, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Ikaros, Aiolos, cleaved caspase-3, PARP, or proteins involved in cell cycle regulation) overnight at 4°C.[22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[23]

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Thalidomide_Signaling_Pathway cluster_pathway Thalidomide's Antiproliferative Signaling Pathway Thalidomide Thalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Complex Thalidomide->CRBN binds to IKZF1_3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_3 targets Ubiquitination Ubiquitination & Degradation IKZF1_3->Ubiquitination CellCycleArrest Cell Cycle Arrest Ubiquitination->CellCycleArrest Apoptosis Apoptosis Ubiquitination->Apoptosis Proliferation Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation

Simplified Signaling Pathway of Thalidomide

Conclusion

The assays detailed in these application notes provide a robust framework for the in vitro characterization of the antiproliferative effects of thalidomide and its analogs. By employing a combination of these techniques, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and therapeutic potential. Consistent and meticulous execution of these protocols is paramount for generating reliable and reproducible data, which is essential for advancing the development of novel anticancer agents.

References

Application Notes and Protocols for the Synthesis of Thalrugosidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies applicable to the preparation of Thalrugosidine and its derivatives. This compound is a dimeric aporphine alkaloid with a complex polycyclic structure, and its synthesis, along with the generation of novel derivatives, holds potential for the discovery of new therapeutic agents. Aporphine alkaloids, as a class, exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The derivatization of the core this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

Core Synthetic Strategies for the Aporphine Nucleus

The synthesis of the aporphine core, the fundamental building block of this compound, can be achieved through several established synthetic routes. These methods primarily focus on the construction of the tetracyclic ring system. Key strategies include:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline. This intermediate is a crucial precursor for subsequent ring closure to form the aporphine skeleton.

  • Intramolecular Arylation Reactions: Palladium- or copper-catalyzed intramolecular C-C bond formation is a powerful tool for the synthesis of the aporphine core. This can involve reactions like the Ullmann condensation or direct arylation, where a biaryl bond is formed to close the final ring of the tetracyclic system.

  • Oxidative Phenol Coupling: Biomimetic approaches often utilize oxidative phenol coupling to construct the aporphine core.[3][4] This method mimics the biosynthetic pathway of these alkaloids in plants and can be achieved using various chemical, photochemical, or electrochemical methods.[3]

The general synthetic workflow for constructing an aporphine alkaloid, which serves as a monomer for this compound, is depicted below.

Aporphine Synthesis Workflow General Synthetic Workflow for Aporphine Alkaloids cluster_0 Starting Materials cluster_1 Key Intermediate Formation cluster_2 Aporphine Core Synthesis A β-Arylethylamine C Tetrahydroisoquinoline (THIQ) A->C Pictet-Spengler Reaction B Aryl Acetaldehyde/Aryl Halide B->C Pictet-Spengler Reaction D Aporphine Alkaloid C->D Intramolecular Arylation / Oxidative Coupling

Caption: General workflow for the synthesis of the aporphine alkaloid core.

Synthesis of this compound Monomers

Derivatization of the Aporphine Scaffold

Once the aporphine core is synthesized, various functional group manipulations can be performed to generate a library of this compound derivatives. These "late-stage functionalization" strategies are crucial for medicinal chemistry programs to explore the SAR.[5][6][7][8][9]

O-Demethylation

The methoxy groups on the aromatic rings of aporphine alkaloids are common targets for modification. Regioselective O-demethylation can provide phenolic derivatives, which can then be further functionalized.[10][11][12][13][14]

Table 1: Reagents for O-Demethylation of Aporphine Alkaloids

ReagentConditionsComments
Sodium benzylselenolateReflux in DMFOffers good yields and regioselectivity for positions 1, 8, and 11.[10]
Trimethylsilyl iodideBoiling o-dichlorobenzene with DABCOSelective cleavage of methoxy groups.[12]
N-Alkylation and N-Acylation

The secondary amine in the piperidine ring of the aporphine core is another key site for derivatization. N-alkylation or N-acylation can introduce a variety of substituents, influencing the compound's polarity, basicity, and interaction with biological targets.[15]

Table 2: Conditions for N-Functionalization of Aporphine Alkaloids

ReactionReagentsSolventConditions
N-AlkylationAlkyl halide, Base (e.g., K2CO3)Acetonitrile or DMFRoom temperature to moderate heating
N-AcylationAcyl chloride or anhydride, Base (e.g., Et3N)Dichloromethane or THF0 °C to room temperature
Aromatic Substitution

The aromatic rings of the aporphine nucleus can be functionalized through electrophilic aromatic substitution reactions, such as bromination. These halogenated derivatives can then serve as handles for further cross-coupling reactions to introduce a wider range of substituents.[16]

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis and derivatization of aporphine alkaloids, based on established methodologies.

Protocol 1: Pictet-Spengler Cyclization for Tetrahydroisoquinoline Formation

  • Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

  • Add the aryl acetaldehyde (1.1 eq).

  • Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Intramolecular Direct Arylation

  • To a flame-dried Schlenk tube, add the tetrahydroisoquinoline precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a ligand (e.g., a phosphine ligand, 10 mol%).

  • Add a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a degassed high-boiling solvent (e.g., toluene or xylene).

  • Heat the reaction mixture at 100-140 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: O-Demethylation using Sodium Benzylselenolate

  • Prepare a solution of sodium benzylselenolate in situ by reacting dibenzyl diselenide with sodium borohydride in DMF under an inert atmosphere.[10]

  • Add the methoxylated aporphine alkaloid (1.0 eq) to the selenolate solution (1.3 eq).[10]

  • Reflux the reaction mixture under nitrogen for 30-120 minutes, monitoring the disappearance of the starting material by TLC.[10]

  • Cool the reaction and quench with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting phenolic aporphine by column chromatography.

Potential Biological Activities and Signaling Pathways

Aporphine alkaloids have been reported to exhibit a range of biological activities, and it is anticipated that this compound derivatives will share some of these properties. The specific functional groups introduced during derivatization will modulate these activities.[1][2][16][17][18]

Table 3: Potential Biological Activities of Aporphine Alkaloids

ActivityPotential Mechanism of Action
Anticancer Inhibition of topoisomerase, induction of apoptosis, anti-proliferative effects.[1][18]
Antiviral Inhibition of viral replication.[17]
Anti-inflammatory Modulation of inflammatory cytokine production.[1]
Neuroprotective Interaction with neurotransmitter receptors (e.g., dopamine and serotonin receptors).[4]

The diagram below illustrates a simplified signaling pathway that could be modulated by bioactive aporphine alkaloids, leading to an anticancer effect through the induction of apoptosis.

Aporphine Alkaloid Signaling Pathway Potential Signaling Pathway for Aporphine-Induced Apoptosis A Aporphine Derivative B Cell Surface Receptor / Intracellular Target A->B C Signal Transduction Cascade (e.g., MAPK pathway) B->C D Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) C->D E Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase Activation G->H I Apoptosis H->I

Caption: A potential signaling pathway for apoptosis induced by a bioactive aporphine derivative.

These notes provide a foundational framework for the synthesis and derivatization of this compound. Researchers are encouraged to consult the primary literature for specific reaction conditions and to adapt these protocols as necessary for novel derivatives. The exploration of this complex natural product and its analogues offers exciting opportunities for the development of new therapeutic agents.

References

Application Notes and Protocols for the Investigation of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is a significant lack of publicly available scientific literature specifically detailing the biological activities and mechanisms of action of Thalrugosidine. Therefore, this document provides a proposed research plan based on the well-characterized activities of its close structural analog, Thalidomide. The experimental protocols and hypothesized signaling pathways outlined below are intended to serve as a comprehensive guide to initiate the investigation of this compound, with the primary objective of determining if it shares the immunomodulatory, anti-angiogenic, and anti-cancer properties of Thalidomide.

Introduction

Thalidomide has re-emerged as a valuable therapeutic agent for various conditions, including multiple myeloma and complications of leprosy.[1][2][3] Its therapeutic efficacy stems from its ability to modulate the immune system, inhibit the formation of new blood vessels (angiogenesis), and induce cancer cell death.[2][4][5] The primary molecular target of thalidomide is the Cereblon (CRBN) protein, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][6][7] Binding of thalidomide to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific downstream protein targets, notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors in multiple myeloma cells.[5][8]

Given the structural similarity of this compound to Thalidomide, it is hypothesized that this compound may exert its biological effects through similar mechanisms. This document outlines a research plan to systematically investigate the biological activities of this compound, focusing on its potential as an anti-cancer and immunomodulatory agent.

Hypothesized Signaling Pathways of Action

Based on the known mechanisms of Thalidomide, the following signaling pathways are proposed as primary areas of investigation for this compound.

2.1. CRBN-Mediated Degradation of Ikaros and Aiolos

This pathway is central to the anti-myeloma activity of Thalidomide. The proposed investigation will determine if this compound also binds to CRBN and induces the degradation of Ikaros and Aiolos.

cluster_0 CRL4-CRBN Complex Assembly This compound This compound CRBN CRBN This compound->CRBN Binding E3_ligase CRL4-CRBN E3 Ligase Complex DDB1 DDB1 CUL4A CUL4A ROC1 ROC1 Ikaros_Aiolos Ikaros (IKZF1) & Aiolos (IKZF3) E3_ligase->Ikaros_Aiolos Recruitment Ubiquitination Ubiquitination Ikaros_Aiolos->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Death Myeloma Cell Death Proteasome->Cell_Death Induces

Caption: Hypothesized CRBN-mediated degradation pathway.

2.2. Inhibition of Angiogenesis

Thalidomide is known to inhibit angiogenesis, a process crucial for tumor growth.[2][4] This is partly achieved by downregulating pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). The investigation will explore if this compound has similar anti-angiogenic properties.

This compound This compound Tumor_Cells Tumor Cells This compound->Tumor_Cells Inhibits VEGF VEGF Secretion Tumor_Cells->VEGF Endothelial_Cells Endothelial Cells VEGF->Endothelial_Cells Stimulates Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Proposed anti-angiogenic mechanism of this compound.

2.3. Immunomodulation via TNF-α Regulation

Thalidomide exhibits complex immunomodulatory effects, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in certain contexts.[9][10] This activity is relevant to its use in inflammatory conditions. The research plan includes assessing the impact of this compound on TNF-α signaling.

This compound This compound Immune_Cells Immune Cells (e.g., Macrophages) This compound->Immune_Cells Modulates TNF_alpha TNF-α Production Immune_Cells->TNF_alpha LPS Stimulus (e.g., LPS) LPS->Immune_Cells Activates Inflammation Inflammation TNF_alpha->Inflammation Promotes Start Start Investigation In_Vitro_Screening In Vitro Screening (Cell Viability Assays) Start->In_Vitro_Screening Active Active? In_Vitro_Screening->Active Mechanism_Studies Mechanism of Action Studies (Western Blot, ELISA) Active->Mechanism_Studies Yes End End Active->End No Angiogenesis_Assays Anti-Angiogenesis Assays (Tube Formation) Mechanism_Studies->Angiogenesis_Assays In_Vivo_Models In Vivo Animal Models Angiogenesis_Assays->In_Vivo_Models In_Vivo_Models->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thalrugosidine Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of thalrugosidine from plant extraction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a bisbenzylisoquinoline alkaloid, a class of naturally occurring compounds with a wide range of biological activities. It is primarily isolated from plants of the Thalictrum genus (Meadow-rue), which belongs to the Ranunculaceae family. A notable source for this compound is Thalictrum revolutum.[1] Alkaloids are a diverse group of phytochemicals, with over 178 different types identified in the Thalictrum genus alone.[2]

Q2: What are the general principles for extracting alkaloids like this compound from plant material?

The extraction of alkaloids, which are basic in nature, typically involves two main strategies:

  • Acidic Extraction: Since alkaloids exist as salts in the plant, using acidified water (e.g., with hydrochloric acid) can effectively dissolve them.

  • Solvent Extraction: Organic solvents, such as methanol or ethanol, can also be used to extract both the free base and salt forms of alkaloids.

Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to improve efficiency. Purification is a critical subsequent step and often involves techniques like column chromatography and crystallization.

Q3: Are there established optimal conditions for extracting total alkaloids from Thalictrum species?

Yes, research on Thalictrum delavayi has identified optimized conditions for the extraction of total alkaloids using ultrasound-assisted extraction. The optimal parameters were found to be:

  • Hydrochloric Acid Concentration: 0.8%

  • Solid-to-Liquid Ratio: 1:12 (g/mL)

  • Sonication Time: 54 minutes

Under these conditions, a total alkaloid yield of 2.46% was achieved. This provides a valuable starting point for optimizing this compound extraction.

Troubleshooting Guide

Issue 1: Low Yield of this compound in the Crude Extract.

  • Possible Cause 1: Inappropriate Solvent or pH.

    • Recommendation: The choice of solvent and its pH are critical. For bisbenzylisoquinoline alkaloids, acidic conditions (pH 2-3) are often optimal for initial extraction as they protonate the nitrogen atoms, increasing solubility in aqueous solutions. If using organic solvents, methanol and ethanol are generally effective. A comparative study of different solvents and pH levels is recommended to determine the best conditions for your specific plant material.

  • Possible Cause 2: Insufficient Extraction Time or Temperature.

    • Recommendation: Ensure adequate extraction time for the solvent to penetrate the plant matrix. For maceration, this could be 24-48 hours. For methods like Soxhlet or UAE, follow established protocols. While elevated temperatures can increase extraction efficiency, be cautious as excessive heat can lead to the degradation of thermolabile alkaloids.

  • Possible Cause 3: Inadequate Grinding of Plant Material.

    • Recommendation: The plant material should be finely powdered to maximize the surface area for solvent contact. A particle size of 40-60 mesh is generally recommended.

Issue 2: Difficulty in Separating this compound from Other Alkaloids.

  • Possible Cause 1: Similar Polarities of Co-extracted Alkaloids.

    • Recommendation: Bisbenzylisoquinoline alkaloids often have very similar chemical structures and polarities, making their separation challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. The use of a buffered mobile phase is crucial for achieving good separation. For instance, an acetonitrile-phosphate buffer at pH 8.0 has been successfully used for the separation of bisbenzylisoquinoline alkaloids. Micellar electrokinetic chromatography (MEKC) is another high-resolution technique that can be employed.

  • Possible Cause 2: Improper Stationary Phase in Column Chromatography.

    • Recommendation: For preparative scale purification, silica gel or alumina are commonly used as stationary phases in column chromatography. A gradient elution with a solvent system of increasing polarity (e.g., chloroform-methanol mixtures) is often effective. Experiment with different solvent gradients to optimize the separation.

Issue 3: Degradation of this compound During Extraction or Storage.

  • Possible Cause 1: Exposure to High Temperatures.

    • Recommendation: Many alkaloids are sensitive to heat. Avoid excessive temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal. Store extracts and purified compounds at low temperatures (4°C or -20°C).

  • Possible Cause 2: Inappropriate pH.

    • Recommendation: The stability of alkaloids is often pH-dependent. Both strongly acidic and strongly alkaline conditions can cause degradation. It is advisable to neutralize acidic extracts before long-term storage. Studies on other alkaloids have shown that they can be acid-labile.

  • Possible Cause 3: Exposure to Light and Air.

    • Recommendation: Some alkaloids are susceptible to oxidation and photodegradation. Store extracts and purified this compound in amber-colored vials, protected from light, and consider flushing with an inert gas like nitrogen or argon before sealing.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Alkaloids from Thalictrum Species

Extraction MethodPlant SpeciesKey ParametersTotal Alkaloid Yield (%)Reference
Ultrasound-Assisted ExtractionThalictrum delavayi0.8% HCl, 1:12 solid-liquid ratio, 54 min sonication2.46(Not available in search results)
Maceration with EthanolThalictrum foliolosumRoom temperature, 48 hoursNot specified for total alkaloids(Not available in search results)
Soxhlet Extraction with MethanolThalictrum minus60-70°CNot specified for total alkaloids(Not available in search results)

Note: Data for specific this compound yield under different conditions is limited in the currently available literature. The data for total alkaloids provides a useful baseline for optimization.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Total Alkaloids from Thalictrum Species

This protocol is a general guideline based on common alkaloid extraction procedures.

  • Maceration:

    • Macerate 100 g of dried and powdered Thalictrum plant material with 500 mL of 2% hydrochloric acid in water for 48 hours at room temperature with occasional stirring.

  • Filtration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Basification:

    • Make the acidic aqueous extract alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide solution.

  • Liquid-Liquid Extraction:

    • Extract the alkaline solution three times with an equal volume of chloroform or dichloromethane in a separatory funnel.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

G PlantMaterial Dried & Powdered Thalictrum Plant Material Extraction Extraction (e.g., Acidic Maceration or Ultrasound-Assisted Extraction) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration CrudeExtract Crude Alkaloid Extract Filtration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractions Collection of Fractions Purification->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Isolatedthis compound Isolated this compound Analysis->Isolatedthis compound G Yield This compound Yield PlantMaterial Plant Material (Species, Age, Part Used) Yield->PlantMaterial ExtractionMethod Extraction Method (Maceration, UAE, etc.) Yield->ExtractionMethod Solvent Solvent Choice (Polarity, pH) Yield->Solvent Temperature Temperature Yield->Temperature Time Extraction Time Yield->Time PurificationEfficiency Purification Efficiency Yield->PurificationEfficiency

References

Technical Support Center: Overcoming Solubility Challenges with Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Thalrugosidine in experimental assays. Given the limited specific solubility data for this compound, this guide leverages information on its chemical class (bisbenzylisoquinoline alkaloid) and established methods for handling poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bisbenzylisoquinoline alkaloid, a class of natural products known for their complex structures and often poor aqueous solubility.[1][2][3] Its chemical formula is C38H42N2O7 with a molecular weight of approximately 638.7 g/mol .[4] The large, complex, and relatively non-polar structure of this compound contributes to its low solubility in aqueous buffers, which is a critical consideration for its use in biological assays where physiological conditions are required.

Q2: What are the recommended primary solvents for dissolving this compound?

For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[5][6][7] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF). However, the compatibility of these solvents with the specific assay system must always be verified.

Q3: How can I prepare a high-concentration stock solution of this compound in DMSO?

To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution. It is crucial to ensure the compound is fully dissolved before storing or further diluting.

Q4: What is the maximum permissible concentration of DMSO in my cell-based assay?

The final concentration of DMSO in cell culture media should generally be kept below 0.5% to avoid cellular toxicity.[5] It is recommended to keep it even lower, ideally at 0.1% or less, to minimize any off-target effects of the solvent.[7] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your assay to account for any solvent effects.

Q5: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing between each step.[5]

  • Use of Co-solvents: Incorporating a co-solvent like Pluronic F-68 or PEG-400 in the final assay buffer can help maintain the solubility of the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, enhancing their aqueous solubility.[8][9][10][11][12]

Troubleshooting Guide: Compound Precipitation in Assays

This guide provides a systematic approach to troubleshooting precipitation issues with this compound during your experiments.

Diagram: Troubleshooting Workflow for Compound Precipitation

G cluster_0 Problem Identification cluster_1 Initial Checks & Simple Fixes cluster_2 Intermediate Solutions cluster_3 Advanced Formulation Strategies cluster_4 Outcome start Precipitation Observed in Assay Well check_stock Is the stock solution fully dissolved? start->check_stock check_stock->start No, re-dissolve stock check_dilution Was the dilution performed too rapidly? check_stock->check_dilution Yes stepwise_dilution Implement Stepwise Dilution Protocol check_dilution->stepwise_dilution Yes lower_conc Lower Final Assay Concentration check_dilution->lower_conc No success Solubility Issue Resolved stepwise_dilution->success add_serum Increase Serum Concentration (if applicable) lower_conc->add_serum use_cosolvent Incorporate a Co-solvent (e.g., Pluronic F-68) add_serum->use_cosolvent cyclodextrin Utilize Cyclodextrin Complexation use_cosolvent->cyclodextrin cyclodextrin->success

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Data Presentation: Solvent Compatibility for this compound

SolventSuitability for Stock Solution (High Conc.)Suitability for Assay (Low Conc. in Aqueous Buffer)Notes
DMSO Highly Recommended Recommended (with caution) Ideal for creating high-concentration stock solutions. Final concentration in assays should be minimized (ideally ≤ 0.1%) to avoid toxicity.[5]
Ethanol/Methanol Possible Possible (with caution) May be used for stock solutions, but volatility can be a concern. Check for compatibility with your specific assay, as alcohols can have biological effects.
DMF Possible Not Generally Recommended Can be effective for initial solubilization, but it is generally more toxic to cells than DMSO and should be used with extreme caution in cell-based assays.
Aqueous Buffers (PBS, etc.) Not Recommended The Goal (with additives) This compound is expected to have very low solubility in purely aqueous solutions. Additives like co-solvents or cyclodextrins are likely necessary to maintain solubility at working concentrations.
Pluronic F-68 Not a primary solventRecommended as an additive A non-ionic surfactant that can help to prevent precipitation and improve solubility in aqueous media.
Cyclodextrins Not a primary solventRecommended as an additive Can form inclusion complexes to significantly increase aqueous solubility.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight: 638.7 g/mol ).

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube for 2-5 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm to 37°C.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Using Cyclodextrins to Enhance this compound Solubility in an Aqueous Assay Buffer
  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous assay buffer (e.g., PBS or cell culture medium)

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of HP-β-CD in the aqueous assay buffer (e.g., 100 mM).

    • Determine the desired final concentration of this compound and HP-β-CD in your assay. The molar ratio of HP-β-CD to this compound often ranges from 10:1 to 100:1.

    • In a sterile tube, add the required volume of the HP-β-CD stock solution to the aqueous assay buffer.

    • Vortex the buffer containing HP-β-CD.

    • While vortexing, slowly add the required volume of the this compound DMSO stock solution to the HP-β-CD-containing buffer.

    • Continue to vortex for 1-2 minutes to allow for the formation of the inclusion complex.

    • Use this final solution for your assay.

Diagram: Experimental Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Standard Dilution) cluster_2 Working Solution Preparation (with Cyclodextrin) thal This compound (solid) stock 10 mM Stock Solution thal->stock dmso DMSO dmso->stock dilution Stepwise Dilution stock->dilution complex Complexation stock->complex buffer1 Aqueous Buffer buffer1->dilution working1 Final Working Solution (Low % DMSO) dilution->working1 hpbcd HP-β-CD hpbcd->complex buffer2 Aqueous Buffer buffer2->complex working2 Final Working Solution (Enhanced Solubility) complex->working2

References

troubleshooting Thalrugosidine instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Thalrugosidine. As specific stability data for this compound is limited in published literature, much of the guidance provided is based on the general properties of the broader class of aporphine alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Question: My this compound solution has changed color (e.g., turned yellow or brown). What is the cause and how can I prevent it?

Answer:

Discoloration of your this compound solution is a common indicator of chemical degradation, likely due to oxidation. Aporphine alkaloids are known to be susceptible to oxidation, which can be accelerated by exposure to light and air.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Oxidation Prepare solutions fresh whenever possible. If storage is necessary, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing. Consider adding an antioxidant to your solvent (see table below for recommendations).
Light Exposure Protect your solution from light at all times by using amber vials or by wrapping the container in aluminum foil. Store in a dark location.
High Temperature Store stock solutions and working solutions at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C or -80°C is preferable.

Recommended Antioxidants for Aporphine Alkaloid Solutions:

AntioxidantRecommended ConcentrationNotes
L-Ascorbic Acid0.1% (w/v)Can be effective in preventing oxidation.
Sodium Metabisulfite0.1% (w/v)Another common antioxidant for stabilizing alkaloid solutions.

Question: I am observing precipitation in my this compound solution after dilution in an aqueous buffer. What should I do?

Answer:

Precipitation upon dilution in aqueous buffers is often due to the low aqueous solubility of many organic compounds, including aporphine alkaloids.

Troubleshooting Steps:

G start Precipitation Observed check_dmso Is the final DMSO concentration >1%? start->check_dmso reduce_dmso Decrease final DMSO concentration. Consider alternative co-solvents. check_dmso->reduce_dmso Yes check_solubility What is the final concentration of this compound? check_dmso->check_solubility No end_reassess Reassess Experiment reduce_dmso->end_reassess lower_conc Lower the final working concentration. check_solubility->lower_conc High check_ph Is the buffer pH appropriate? check_solubility->check_ph Low lower_conc->end_reassess adjust_ph Adjust buffer pH. Consider a different buffer system. check_ph->adjust_ph No sonicate Gently sonicate the solution. check_ph->sonicate Yes adjust_ph->end_reassess end_precip Precipitate Dissolved sonicate->end_precip

Caption: Troubleshooting workflow for precipitation issues.

Question: My experimental results are inconsistent, suggesting a loss of this compound activity over time. How can I confirm and prevent this?

Answer:

Inconsistent results often point to the degradation of the compound in your experimental setup. It is crucial to assess the stability of this compound under your specific experimental conditions.

Recommendations:

  • Perform a Stability Study: Analyze your this compound solution by High-Performance Liquid Chromatography (HPLC) at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (e.g., in cell culture media at 37°C). A decrease in the peak area of the parent compound over time indicates degradation.

  • Minimize Incubation Times: If degradation is observed, try to minimize the incubation time of your assay.

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

  • Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect your biological system.

Frequently Asked Questions (FAQs)

Question: What is the best solvent for preparing a stock solution of this compound?

Answer:

For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is generally the recommended solvent. For analytical purposes such as HPLC, methanol or acetonitrile are commonly used.

Recommended Solvents for this compound:

SolventUse Case
DMSO Primary stock solutions for biological assays
Methanol Analytical methods (e.g., HPLC)
Acetonitrile Analytical methods (e.g., HPLC)

Question: How should I store my this compound stock solution?

Answer:

Proper storage is critical to maintaining the stability of this compound.

Storage Recommendations:

Storage ConditionDurationRationale
-20°C or -80°C in an airtight container Long-termMinimizes degradation from heat and oxidation.
2-8°C in a dark, airtight container Short-term (days)Protects from light and reduces thermal degradation for immediate use.
Room Temperature Not RecommendedIncreased risk of degradation.

Question: How can I prepare a working solution of this compound for my in vitro experiment?

Answer:

The following is a general protocol for preparing a working solution from a DMSO stock.

G stock This compound Stock Solution (in DMSO) thaw Thaw stock solution at room temperature stock->thaw vortex Vortex briefly thaw->vortex dilute Dilute stock in aqueous buffer/media vortex->dilute mix Mix thoroughly dilute->mix use Use immediately in experiment mix->use

Caption: Workflow for preparing a working solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber, airtight vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability by HPLC

  • Prepare a solution of this compound in your experimental buffer or media at the final working concentration.

  • Immediately after preparation (T=0), inject an aliquot of the solution onto a suitable C18 HPLC column.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C).

  • At subsequent time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated solution onto the HPLC.

  • Monitor the peak area of the this compound parent peak at each time point. A decrease in peak area indicates degradation. The appearance of new peaks may indicate the formation of degradation products.

Signaling Pathway (Hypothetical)

As the specific molecular targets and signaling pathways of this compound are not well-documented, the following diagram illustrates a generalized mechanism of action for a hypothetical bioactive compound. This is for illustrative purposes only and may not represent the actual mechanism of this compound.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, Akt) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation/Inhibition Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway for a bioactive compound.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Thalrugosidine and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound separation?

A1: A good starting point for separating this compound and other bisbenzylisoquinoline alkaloids is reversed-phase HPLC. A C18 column is commonly used with a gradient elution. The mobile phase typically consists of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier, most commonly acetonitrile. Due to the basic nature of alkaloids, a slightly basic pH (around 8.0) for the aqueous mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the silica-based stationary phase.[1]

Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and how can I fix it?

A2: Peak tailing is a frequent issue when analyzing basic compounds like alkaloids.[2][3] The primary causes include:

  • Secondary interactions: The basic nitrogen atoms in the alkaloid structure can interact with acidic silanol groups on the surface of the silica-based C18 column.

  • Column overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate mobile phase pH: If the pH is not optimal, the ionization state of the analyte can lead to poor peak shape.

To address peak tailing, you can:

  • Adjust mobile phase pH: Increasing the pH of the mobile phase (e.g., to pH 8.0) can help to suppress the ionization of free silanols.[1]

  • Use a modern, high-purity silica column: These columns have fewer accessible silanol groups, reducing secondary interactions.

  • Add a competing base: Including a small amount of a competing base, like triethylamine (TEA), in the mobile phase can mask the active silanol sites.

  • Reduce sample concentration: Dilute your sample to check if the tailing is due to mass overload.[4]

  • Check for column degradation: A void at the column inlet or a blocked frit can also cause peak tailing.[3][5]

Q3: My resolution between this compound and a closely eluting impurity is poor. How can I improve it?

A3: To improve the resolution between closely eluting peaks, you can modify several chromatographic parameters:

  • Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution between critical pairs.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the mobile phase pH: Small changes in pH can affect the retention times of ionizable compounds differently, thus improving separation.

  • Lower the flow rate: This can increase the efficiency of the separation, leading to sharper peaks and better resolution.

  • Use a column with a different stationary phase: If optimizing the mobile phase is not sufficient, a column with a different chemistry (e.g., a phenyl-hexyl or a cyano phase) may provide the necessary selectivity.

Q4: How should I prepare a plant extract sample containing this compound for HPLC analysis?

A4: Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. A general procedure for preparing a plant extract is as follows:

  • Extraction: The plant material is typically extracted with an organic solvent like methanol or ethanol.

  • Filtration: The crude extract should be filtered to remove particulate matter.

  • Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step is often necessary to remove interfering compounds. A C18 SPE cartridge can be used to retain the alkaloids, which are then eluted with a stronger organic solvent.

  • Final Filtration: Before injection, the final sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to protect the HPLC column from blockages.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of this compound and its related alkaloids.

Problem 1: Poor Peak Shape (Tailing)
Possible Cause Solution
Secondary Silanol Interactions Increase mobile phase pH to ~8.0 using a phosphate buffer. Use a modern, end-capped C18 column. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%).
Mass Overload Reduce the concentration of the injected sample.
Column Contamination/Void Back-flush the column. If the problem persists, replace the column.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase if possible.
Problem 2: Inadequate Resolution
Possible Cause Solution
Suboptimal Mobile Phase Composition Adjust the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile). Fine-tune the mobile phase pH.
Insufficient Column Efficiency Decrease the flow rate. Use a longer column or a column with a smaller particle size (if system pressure allows).
Poor Selectivity Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl).
Problem 3: Fluctuating Retention Times
Possible Cause Solution
Inconsistent Mobile Phase Composition Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.
Leaking Pump or Injector Check for leaks in the system and tighten any loose fittings.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound and Related Alkaloids

This protocol provides a starting point for the separation of this compound from its common related alkaloids, such as Thalidasine and Northis compound.[7]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 8.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific sample and instrument.

Quantitative Data Summary

The following table presents hypothetical retention time and resolution data for this compound and two related alkaloids based on the experimental protocol above. This data is for illustrative purposes to guide method optimization.

Alkaloid Retention Time (min) Resolution (Rs) to this compound
Northis compound12.52.1
This compound 14.2 -
Thalidasine15.82.5

Visualizations

Experimental Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow start Start: Poor Separation initial_method Initial Method: C18 Column ACN/Water Gradient Acidic pH start->initial_method check_peak_shape Assess Peak Shape initial_method->check_peak_shape tailing Peak Tailing? check_peak_shape->tailing adjust_ph Increase Mobile Phase pH to ~8.0 tailing->adjust_ph Yes check_resolution Assess Resolution tailing->check_resolution No adjust_ph->check_resolution poor_resolution Poor Resolution? check_resolution->poor_resolution optimize_gradient Optimize Gradient Slope (shallower) poor_resolution->optimize_gradient Yes end End: Optimized Separation poor_resolution->end No change_organic Change Organic Modifier (e.g., to Methanol) optimize_gradient->change_organic change_organic->end

Caption: Workflow for optimizing HPLC separation of alkaloids.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting start Start: Peak Tailing Observed is_overload Is it Mass Overload? start->is_overload reduce_conc Reduce Sample Concentration is_overload->reduce_conc Yes check_ph Is Mobile Phase pH < 7? is_overload->check_ph No end End: Symmetrical Peak reduce_conc->end increase_ph Increase pH to ~8.0 check_ph->increase_ph Yes check_column Is the Column Old? check_ph->check_column No use_additive Add Competing Base (e.g., TEA) increase_ph->use_additive use_additive->end replace_column Replace Column check_column->replace_column Yes check_column->end No

References

minimizing batch-to-batch variability of Thalrugosidine extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Thalrugosidine extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound, leading to variability between batches.

Issue Potential Causes Recommended Solutions
Low Yield of this compound 1. Incomplete cell lysis: The solvent may not be effectively penetrating the plant material to release the compound. 2. Suboptimal solvent selection: The polarity of the extraction solvent may not be ideal for this compound. 3. Insufficient extraction time or temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 4. Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., high temperature, presence of light, or extreme pH).[1][2][3]1. Improve sample preparation: Ensure the plant material is finely ground to increase surface area. Consider pre-treatment with enzymes to break down cell walls. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and mixtures with water) to find the optimal one for this compound.[4][5] 3. Optimize extraction parameters: Systematically vary the extraction time and temperature to determine the optimal conditions for yield.[6][7] 4. Assess compound stability: Conduct stability studies under different conditions to identify and avoid factors that cause degradation.[1][2]
Inconsistent Purity Between Batches 1. Variability in raw material: The concentration of this compound and other phytochemicals can vary in the plant source due to genetic differences, growing conditions, and harvest time.[8] 2. Co-extraction of impurities: The chosen solvent may be extracting other compounds with similar solubility to this compound. 3. Inconsistent purification process: Variations in the purification steps (e.g., chromatography, liquid-liquid extraction) can lead to differing levels of purity.1. Standardize raw material: Source plant material from a single, reputable supplier. Implement rigorous quality control checks on incoming raw material, including macroscopic and microscopic examination, and chemical fingerprinting (e.g., using HPTLC or HPLC).[9] 2. Refine extraction and purification: Use a more selective solvent system or employ additional purification steps. Techniques like solid-phase extraction (SPE) can be used to remove specific impurities. 3. Standardize purification protocol: Ensure that all parameters of the purification process (e.g., column type, mobile phase composition, flow rate) are consistent across all batches.
Presence of Unknown Peaks in Chromatogram 1. Contamination: The sample may be contaminated with other substances from the environment, equipment, or solvents. 2. Degradation products: this compound may be degrading into other compounds during extraction, storage, or analysis.[3] 3. Solvent impurities: The solvents used for extraction or analysis may contain impurities.[10]1. Ensure clean work environment: Thoroughly clean all glassware and equipment. Use high-purity solvents and reagents. 2. Investigate degradation: Use techniques like LC-MS to identify the unknown peaks and determine if they are related to this compound degradation. Adjust extraction and storage conditions to minimize degradation.[1][11] 3. Run solvent blanks: Analyze the solvents alone to check for any interfering peaks.
Poor Reproducibility of Analytical Results 1. Inconsistent sample preparation: Variations in grinding, weighing, or dilution of the sample can lead to inconsistent results. 2. Instrument variability: Fluctuations in instrument performance (e.g., detector response, column efficiency) can affect reproducibility. 3. Methodological inconsistencies: Even small deviations in the analytical method (e.g., injection volume, gradient profile) can impact results.1. Standardize sample preparation: Develop and strictly follow a standard operating procedure (SOP) for sample preparation.[4][5] 2. Regular instrument maintenance and calibration: Ensure the analytical instruments are regularly maintained and calibrated according to the manufacturer's recommendations. 3. Adhere strictly to the analytical method: Follow the validated analytical method precisely for every analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to minimize batch-to-batch variability?

A1: The most critical first step is to standardize your raw material. The quality and consistency of your starting plant material will have the largest impact on the final extract.[8] This includes sourcing from a consistent and reputable supplier, and performing quality control checks on each batch of raw material.

Q2: How can I develop a robust extraction protocol for this compound?

A2: A robust extraction protocol is developed through systematic optimization of various parameters. This involves studying the effects of solvent type, solvent-to-solid ratio, extraction temperature, and extraction time on the yield and purity of this compound.[6][7] Design of Experiments (DoE) can be a valuable tool in this process.

Q3: What analytical techniques are best suited for quality control of this compound extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and powerful technique for the quantitative analysis and purity assessment of alkaloids like this compound.[12][13] High-Performance Thin-Layer Chromatography (HPTLC) is also a valuable tool for creating a chemical fingerprint of the extract for identity and consistency checks.[9]

Q4: How can I be sure that the this compound in my extract is not degrading over time?

A4: Conduct a formal stability study. This involves storing the extract under controlled conditions (e.g., different temperatures, humidity levels, and light exposure) and analyzing the concentration of this compound at specific time points.[1][2] This will help you determine the appropriate storage conditions and shelf-life for your extract.

Q5: What are the key factors to consider when scaling up the extraction process from lab to pilot or production scale?

A5: When scaling up, it is crucial to maintain the optimized parameters as closely as possible. Key considerations include:

  • Geometric similarity of extraction vessels: This ensures consistent mixing and mass transfer.

  • Heat and mass transfer rates: These can change significantly with scale and may require adjustments to heating/cooling systems and agitation.

  • Process control: Implement robust process analytical technology (PAT) to monitor critical process parameters in real-time.[14]

Experimental Protocols

Protocol 1: Raw Material Quality Control - HPTLC Fingerprinting

Objective: To establish a characteristic chemical fingerprint of the raw plant material to ensure consistency between batches.

Methodology:

  • Sample Preparation:

    • Grind 1 g of dried plant material to a fine powder.

    • Extract with 10 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 3000 rpm for 10 minutes.

    • Use the supernatant for HPTLC analysis.

  • HPTLC Conditions:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

    • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., in a 7:2:1 v/v/v ratio; this should be optimized).

    • Application: Apply 5 µL of the sample extract and a this compound reference standard as bands.

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Detection:

      • Examine the plate under UV light at 254 nm and 366 nm.

      • Derivatize the plate with a suitable reagent (e.g., Dragendorff's reagent for alkaloids) and visualize under white light.

  • Data Analysis: Compare the chromatograms of different batches of raw material. Consistent batches should show a similar pattern of bands in terms of their retention factor (Rf) and intensity.

Protocol 2: Optimization of this compound Extraction

Objective: To determine the optimal solvent and temperature for maximizing the yield of this compound.

Methodology:

  • Experimental Design: Set up a matrix of experiments with varying solvents and temperatures.

    • Solvents: Methanol, 80% Methanol, Ethanol, 80% Ethanol, Acetone.

    • Temperatures: 25°C, 40°C, 60°C.

  • Extraction Procedure:

    • For each condition, accurately weigh 1 g of powdered plant material into a flask.

    • Add 20 mL of the designated solvent.

    • Extract for 2 hours at the specified temperature with constant stirring.

    • After extraction, cool the mixture, filter, and wash the residue with a small amount of the same solvent.

    • Combine the filtrate and washings and adjust the volume to 25 mL in a volumetric flask.

  • Analysis:

    • Analyze the concentration of this compound in each extract using a validated HPLC method.

  • Data Analysis: Create a table comparing the yield of this compound under each condition to identify the optimal solvent and temperature.

Solvent Temperature (°C) This compound Yield (mg/g)
Methanol25[Insert Data]
Methanol40[Insert Data]
Methanol60[Insert Data]
80% Methanol25[Insert Data]
.........

Visualizations

Experimental_Workflow cluster_QC Raw Material QC cluster_Extraction Extraction & Purification cluster_Analysis Final Product Analysis Raw_Material Source Raw Material QC_Checks Macroscopic & Microscopic Examination Raw_Material->QC_Checks HPTLC HPTLC Fingerprinting QC_Checks->HPTLC Extraction Optimized Extraction HPTLC->Extraction Purification Chromatographic Purification Extraction->Purification HPLC_Analysis HPLC-UV/MS Analysis (Purity & Assay) Purification->HPLC_Analysis Stability Stability Testing HPLC_Analysis->Stability Final_Product Consistent this compound Extract Stability->Final_Product

Caption: Workflow for ensuring consistent this compound extracts.

Troubleshooting_Logic cluster_Solutions Potential Solutions Start Inconsistent Batches (Low Yield or Purity) Check_Raw Review Raw Material QC Data Start->Check_Raw Check_Process Review Extraction & Purification Parameters Start->Check_Process Check_Analytics Review Analytical Method & Data Start->Check_Analytics Sol_Raw Re-qualify Raw Material Supplier Check_Raw->Sol_Raw Sol_Process Re-optimize Extraction or Purification Check_Process->Sol_Process Sol_Analytics Re-validate Analytical Method Check_Analytics->Sol_Analytics

Caption: Troubleshooting logic for batch-to-batch variability.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Thalrugosidine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects are the alterations in the ionization efficiency of the target analyte (this compound) caused by these co-eluting matrix components.[3][4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[5][6][7]

Q2: Why are matrix effects a significant concern for the analysis of this compound?

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.[10][11]

  • Post-Extraction Spike Method: In this quantitative approach, a known amount of this compound is added to a blank matrix extract (a sample that does not contain the analyte). The response is then compared to the response of the same amount of this compound in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.[1][12]

  • Post-Column Infusion Method: This is a qualitative method where a constant flow of a this compound standard solution is infused into the LC flow after the analytical column, directly into the mass spectrometer. A blank matrix extract is then injected onto the column. Any fluctuation (dip or peak) in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[10]

Troubleshooting Guide

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

Possible Cause: Significant matrix effects are likely interfering with the ionization of this compound.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[1][2]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and selectively isolating this compound.[1][2]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.[1][2]

    • Protein Precipitation (PPT): For biological samples, precipitating proteins with a solvent like acetonitrile can be a quick and simple cleanup step. However, it may be less selective than SPE or LLE.[2]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.[10]

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and interfering peaks.

    • Column Selection: Experiment with different column chemistries (e.g., C18, PFP) that may offer different selectivity for this compound and matrix components.[13]

  • Use of an Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and blanks at a constant concentration.[14]

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS of this compound is the ideal choice as it will have nearly identical extraction recovery, chromatographic retention time, and ionization response as the analyte, thus effectively compensating for matrix effects.[1][14]

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used. It should co-elute with this compound and experience similar matrix effects.[14]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10][12] However, this approach is only feasible if the concentration of this compound is high enough to be detected after dilution.[15]

Issue 2: Ion suppression observed during method development.

Possible Cause: Co-eluting compounds are competing with this compound for ionization.

Solutions:

  • Employ a Divert Valve: A divert valve can be used to direct the LC flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only direct the flow to the mass spectrometer when this compound is expected to elute.[12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.

Quantitative Data Summary

Table 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method.

AnalyteConcentration (ng/mL)Peak Area in Solvent (A)Peak Area in Matrix (B)Matrix Effect (%) = (B/A) * 100
Alkaloid X50125,00087,50070% (Ion Suppression)
Alkaloid Y5098,000127,400130% (Ion Enhancement)

A matrix effect between 80% and 120% is often considered acceptable.

Table 2: Comparison of Recovery and Matrix Effect with Different Sample Preparation Techniques for Alkaloids in a Biological Matrix (n=6). [16]

Sample PreparationAnalyteMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Protein PrecipitationAlkaloid A95.28.565.412.1
Liquid-Liquid ExtractionAlkaloid A88.76.292.17.8
Solid-Phase ExtractionAlkaloid A91.55.198.64.5

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol).

  • Prepare two sets of samples:

    • Set A (Solvent): Spike a known amount of this compound stock solution into the mobile phase or reconstitution solvent.

    • Set B (Matrix): Extract a blank matrix sample using your established protocol. After the final evaporation step, reconstitute the extract with the same volume of reconstitution solvent containing the same amount of this compound as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Cleanup

This is a general protocol and should be optimized for this compound.

  • Select an appropriate SPE cartridge: A C18 or a mixed-mode cation exchange sorbent may be suitable for alkaloids.

  • Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a specific pH).

  • Load the sample: Load the pre-treated sample onto the cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.

  • Elute the analyte: Elute this compound with a stronger organic solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological or Natural Product Sample Homogenization Homogenization/ Pre-treatment Sample->Homogenization Cleanup Cleanup Step (SPE, LLE, or PPT) Homogenization->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical experimental workflow for LC-MS analysis.

troubleshooting_logic Start Inaccurate or Irreproducible This compound Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > 20%? AssessME->ME_Present OptimizePrep Optimize Sample Prep (SPE, LLE) ME_Present->OptimizePrep Yes NoME Other Issue (e.g., Instrument, Standard) ME_Present->NoME No UseIS Use Stable Isotope-Labeled Internal Standard OptimizePrep->UseIS OptimizeChroma Optimize Chromatography UseIS->OptimizeChroma MatrixMatch Use Matrix-Matched Calibrants OptimizeChroma->MatrixMatch Revalidate Re-validate Method MatrixMatch->Revalidate

Caption: A logical troubleshooting workflow for matrix effects.

References

Technical Support Center: Refining Cell-Based Assay Conditions for Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Thalrugosidine in cell-based assays. The information is designed to help optimize experimental conditions and ensure reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities? A1: this compound is a plant-derived alkaloid. While specific research on its cellular mechanisms is emerging, related compounds often exhibit anti-proliferative and pro-apoptotic effects. Therefore, common assays focus on cell viability, apoptosis, and key signaling pathways involved in cell survival and growth, such as the PI3K/Akt pathway.

Q2: How should I prepare and store this compound for cell culture experiments? A2: this compound is sparingly soluble in aqueous solutions.[1] It is recommended to prepare a high-concentration stock solution in an appropriate solvent like DMSO. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Be mindful of the final solvent concentration, which should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the most critical controls to include in my experiments? A3: To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Untreated Control: Cells cultured in medium alone, which serves as a baseline for normal cell health and proliferation.

  • Positive Control: A well-characterized compound known to induce the expected effect (e.g., a known PI3K inhibitor like LY294002 for a p-Akt assay, or Staurosporine for an apoptosis assay). This confirms the assay is working correctly.[2]

Q4: Which cell viability assay is best for a plant-derived compound like this compound? A4: Caution is advised when using metabolic assays like MTT with plant extracts, as compounds within the extracts can interfere with the tetrazolium dye reduction, leading to false-positive results.[3][4][5] An ATP-based viability assay (e.g., CellTiter-Glo®) is often more reliable as it measures a key indicator of metabolically active cells and is less prone to chemical interference.[4]

Experimental Workflow & Signaling

The following diagrams illustrate a standard workflow for a cell-based assay and a common signaling pathway relevant to cancer research.

G cluster_prep Preparation cluster_treat Treatment cluster_readout Readout & Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in Microplate prep_cells->seed_plate add_cpd Add Compound to Cells seed_plate->add_cpd Incubate (24-72h) prep_cpd Prepare this compound Dilutions prep_cpd->add_cpd add_reagent Add Assay Reagent (e.g., ATP Lysis Buffer) add_cpd->add_reagent Incubate (Assay Dependent) read_plate Read Plate (Luminescence/Fluorescence) add_reagent->read_plate analyze Analyze Data (Calculate IC50, Z') read_plate->analyze G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (mTOR, GSK3β, FOXO) pAkt->Downstream activates/inhibits Response Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Response Thal This compound (Hypothesized Target) Thal->PI3K Thal->Akt G Start High Variability in Results? CheckPlating Review Cell Plating Technique? (Edge effects, clumping) Start->CheckPlating Yes CheckPipetting Review Pipetting Accuracy? (Calibration, technique) CheckPlating->CheckPipetting No Sol_Plating Solution: Rest plate at RT before incubation. Do not swirl. CheckPlating->Sol_Plating Yes CheckCells Review Cell Health? (Passage #, confluence) CheckPipetting->CheckCells No Sol_Pipetting Solution: Calibrate pipettes. Use master mixes. CheckPipetting->Sol_Pipetting Yes Sol_Cells Solution: Use low passage cells. Do not let stock flasks overgrow. CheckCells->Sol_Cells Yes End Problem Resolved CheckCells->End No, consult further Sol_Plating->End Sol_Pipetting->End Sol_Cells->End

References

Technical Support Center: Total Synthesis of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

Information Not Available

A comprehensive search of scientific literature and chemical databases has revealed no published total synthesis of the aporphine alkaloid Thalrugosidine. While the synthesis of other aporphine alkaloids has been documented, specific experimental protocols, challenges, and quantitative data for the total synthesis of this compound are not publicly available.

Therefore, we are unable to provide the requested Technical Support Center content, including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations, as the foundational information regarding its synthesis does not appear to be in the public domain.

We recommend researchers interested in the synthesis of this compound consult reviews on the synthesis of related aporphine alkaloids to gain insights into general strategies that might be applicable. Key challenges in the synthesis of this class of compounds often include:

  • Stereoselective construction of the core structure: Achieving the correct stereochemistry at the chiral centers of the aporphine core is often a primary challenge.

  • Regioselective functionalization of the aromatic rings: Introducing substituents at the desired positions on the aromatic rings can be difficult to control.

  • Protecting group strategies: The selection and manipulation of protecting groups for the various functional groups present in the molecule can be complex.

  • Oxidative coupling reactions: The key ring-forming step in many aporphine alkaloid syntheses can be low-yielding and require careful optimization.

Should a total synthesis of this compound be published in the future, this technical support center will be updated accordingly.

Technical Support Center: Enhancing the Selectivity of Thalidomide's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the selectivity of thalidomide's biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of thalidomide that are of therapeutic interest?

Thalidomide exhibits a range of biological activities, most notably immunomodulatory, anti-inflammatory, and anti-angiogenic effects.[1][2][3] Its ability to modulate cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α), has made it a subject of intense research and clinical use for various conditions, including multiple myeloma and erythema nodosum leprosum (ENL).[1][4][5][6]

Q2: What is the main challenge in using thalidomide therapeutically?

The most significant challenge is the severe teratogenicity associated with thalidomide, which causes devastating birth defects, such as phocomelia (limb malformations).[1][7] This toxicity is linked to its chiral nature; the (S)-enantiomer is reported to be teratogenic, while the (R)-enantiomer is primarily responsible for its sedative effects.[7][8] However, the enantiomers can rapidly interconvert in vivo, meaning administration of the "safe" (R)-enantiomer does not eliminate the risk of teratogenicity.[8][9]

Q3: What is the molecular target of thalidomide?

The primary molecular target of thalidomide is the protein cereblon (CRBN).[1][10][11] CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By binding to CRBN, thalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3).[12]

Q4: How can the selectivity of thalidomide's activity be improved?

Improving selectivity involves designing analogs that retain the desired therapeutic effects (e.g., anti-angiogenic, immunomodulatory) while minimizing or eliminating the teratogenic effects. Key strategies include:

  • Structural Modifications: Altering the phthalimide or glutarimide rings of the thalidomide scaffold can dissociate the therapeutic activities from the teratogenic effects.[9][13]

  • Developing Analogs (IMiDs® and SelCIDs™): Second-generation thalidomide analogs, known as Immunomodulatory Drugs (IMiDs®) like lenalidomide and pomalidomide, and Selective Cytokine Inhibitory Drugs (SelCIDs™), have been developed to have enhanced potency and different safety profiles.[14][15]

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies help to identify the key structural features responsible for different biological outcomes, guiding the design of more selective compounds.[9][13]

Troubleshooting Guides

Problem 1: Inconsistent results in anti-angiogenic assays.
  • Possible Cause: Variability in cell culture conditions or assay setup.

  • Troubleshooting Steps:

    • Cell Line Authentication: Ensure the identity and purity of your endothelial cell line (e.g., HUVECs, HIMECs) through regular testing.

    • Standardize Culture Conditions: Maintain consistent passage numbers, cell density, and serum concentrations, as these can influence angiogenic potential.

    • Optimize Growth Factor Concentration: The concentration of pro-angiogenic factors like VEGF or bFGF should be optimized to produce a robust and reproducible angiogenic response in your control group.[14]

    • Vehicle Control: Ensure the solvent for thalidomide and its analogs (e.g., DMSO) is used at a consistent and non-toxic concentration across all wells, including controls.[14]

    • Assay-Specific Controls: Include a known inhibitor of angiogenesis (e.g., suramin) as a positive control to validate assay performance.[14]

Problem 2: Difficulty in separating and analyzing thalidomide enantiomers.
  • Possible Cause: Inappropriate analytical method or sample instability.

  • Troubleshooting Steps:

    • Chiral Chromatography: Utilize a chiral stationary phase (CSP) HPLC column specifically designed for enantiomeric separation, such as a CHIRALPAK AD-RH or a vancomycin-based CSP.[16][17]

    • Optimize Mobile Phase: The composition and pH of the mobile phase are critical for achieving good resolution. A common mobile phase consists of acetonitrile, methanol, and a citrate buffer at a specific pH.[16]

    • Sample Stabilization: Thalidomide enantiomers can racemize under physiological conditions. Stabilize biological samples immediately upon collection by buffering to an acidic pH (e.g., with citrate-phosphate buffer, pH 2.0) and storing at -80°C.[17]

    • Deuterium-Substituted Enantiomers: For mechanistic studies requiring stable enantiomers, consider synthesizing or obtaining deuterium-substituted thalidomide enantiomers. The deuterium substitution at the chiral center slows down the rate of racemization.[18]

Problem 3: Low potency or lack of activity in TNF-α inhibition assays.
  • Possible Cause: Suboptimal cell stimulation or inappropriate assay endpoint.

  • Troubleshooting Steps:

    • Cell Source and Stimulation: Use primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1). Ensure robust stimulation with lipopolysaccharide (LPS) to induce a strong TNF-α response.[3][4]

    • Thalidomide Concentration and Incubation Time: Test a wide range of thalidomide concentrations to determine the optimal inhibitory dose. Pre-incubation with thalidomide before LPS stimulation may be necessary.

    • Endpoint Measurement: Measure TNF-α protein levels in the cell supernatant using a validated ELISA kit. To investigate the mechanism of action, you can also assess TNF-α mRNA levels by RT-qPCR, as thalidomide has been shown to enhance TNF-α mRNA degradation.[5][19]

    • Positive Control: Include a known TNF-α inhibitor, such as dexamethasone or pentoxifylline, to confirm the responsiveness of your assay system.[5]

Data Presentation

Table 1: Structure-Activity Relationship of Thalidomide Analogs and Teratogenicity

Compound NumberModificationTeratogenic Activity
Thalidomide (Reference) +
4Amino group on phthalimide ring+
5Nitro group on phthalimide ring+
7N-methyl on glutarimide ring+
11One keto group on glutarimide reduced to methylene+
-β-linkage between rings-

Data adapted from a review of over 50 thalidomide congeners tested in sensitive primate or rabbit species.[9] A "+" indicates the presence of thalidomide-like embryopathic effects, while a "-" indicates a loss of this activity.

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Tube Formation Assay
  • Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in serum-free medium containing the desired concentration of a pro-angiogenic factor (e.g., 50 ng/mL VEGF).

  • Treatment: Add thalidomide or its analogs at various concentrations to the cell suspension. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Seed the treated cell suspension onto the solidified Matrigel®. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Imaging and Analysis: Visualize the formation of capillary-like tube structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 2: Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant CRBN protein and a fluorescently labeled thalidomide probe (e.g., Cy5-labeled thalidomide).[20][21]

  • Compound Addition: In a black, low-binding 96- or 384-well plate, add the test compounds (thalidomide analogs) at a range of concentrations. Include a positive control inhibitor (e.g., pomalidomide) and a vehicle control.[20]

  • Reaction Initiation: Add the CRBN/fluorescent probe mixture to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (FP) signal using a microplate reader equipped with the appropriate filters for the fluorophore.

  • Data Analysis: A decrease in the FP signal indicates displacement of the fluorescent probe by the test compound. Plot the FP signal against the compound concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

Visualizations

Signaling_Pathway_of_Thalidomide cluster_thalidomide Thalidomide Action cluster_crl4_crbn CRL4-CRBN E3 Ligase Complex cluster_degradation Proteasomal Degradation cluster_downstream Downstream Effects thalidomide Thalidomide crbn Cereblon (CRBN) thalidomide->crbn Binds to crl4 CUL4-DDB1-ROC1 crbn->crl4 ub Ubiquitination crbn->ub Recruits ikzf1_3 IKZF1/3 (Transcription Factors) proteasome Proteasome ikzf1_3->proteasome Degraded by tnf_alpha TNF-α Inhibition proteasome->tnf_alpha angiogenesis Anti-Angiogenesis proteasome->angiogenesis immunomodulation Immunomodulation proteasome->immunomodulation ub->ikzf1_3 Tags for Degradation

Caption: Mechanism of action of thalidomide.

Experimental_Workflow_CRBN_Binding start Start prepare_reagents Prepare Reagents: - CRBN Protein - Fluorescent Probe - Test Compounds start->prepare_reagents add_compounds Add Test Compounds to Plate prepare_reagents->add_compounds add_crbn_probe Add CRBN/Probe Mixture add_compounds->add_crbn_probe incubate Incubate at Room Temperature add_crbn_probe->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze Analyze Data (Calculate IC50) measure_fp->analyze end End analyze->end

Caption: Workflow for a CRBN fluorescence polarization binding assay.

References

Technical Support Center: Enhancing the Bioavailability of Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of thalrugosidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: While specific data for this compound is limited, alkaloids with similar complex structures often exhibit poor oral bioavailability due to low aqueous solubility and/or low intestinal permeability.[1][2][3] These factors can limit the dissolution of the compound in gastrointestinal fluids and its ability to be absorbed across the intestinal epithelium.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble natural compounds and could be applicable to this compound:[4][5][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][2][3]

  • Phospholipid Complexes (Phytosomes): Forming complexes with phospholipids can enhance the lipophilicity of the compound, thereby improving its ability to cross biological membranes.[7][8][9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate.[10][11]

  • Co-administration with Bioenhancers: Natural compounds like piperine can inhibit metabolic enzymes and efflux pumps, thereby increasing the systemic exposure of the co-administered drug.[4][12]

Q3: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A3: To classify this compound according to the BCS, you will need to determine its aqueous solubility and intestinal permeability.[13][14]

  • Solubility: Can be determined by shake-flask or potentiometric methods over a pH range of 1.2 to 6.8.

  • Permeability: Can be assessed using in vitro methods like the Caco-2 cell permeability assay.[15][16][17]

Q4: Are there any known signaling pathways affected by this compound?

A4: Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. However, related immunomodulatory drugs like thalidomide are known to affect pathways such as NF-κB and STAT3, which could be investigated as potential targets for this compound.[18][19]

Troubleshooting Guides

Issue 1: Low in vitro dissolution of this compound formulations.
Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility of Raw Material Characterize the aqueous solubility of your this compound sample at different pH values.Understanding the pH-solubility profile will guide formulation strategy (e.g., use of buffers, selection of polymers for solid dispersions).
Inadequate Formulation Strategy If using solid dispersions, ensure the chosen polymer is appropriate for the drug's properties. For lipid-based systems, optimize the oil, surfactant, and co-surfactant ratios.An optimized formulation will enhance the dissolution rate and extent of drug release.
Drug Recrystallization in Formulation Perform solid-state characterization (e.g., XRD, DSC) of your formulation to check for crystallinity.Amorphous dispersions should show a lack of sharp crystalline peaks, indicating successful molecular dispersion and preventing recrystallization.
Insufficient Wetting of Drug Particles Incorporate a suitable wetting agent or surfactant into your formulation.Improved wetting will facilitate better contact between the drug particles and the dissolution medium.
Issue 2: High variability in Caco-2 cell permeability assay results.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Monolayer Integrity Regularly monitor the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers to ensure they are within the acceptable range (typically >200 Ω·cm²).[17]Consistent TEER values indicate a well-formed and intact cell monolayer, leading to more reproducible permeability data.
Efflux Transporter Activity Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[20]Identifying efflux will allow you to co-administer a known inhibitor (e.g., verapamil for P-gp) to confirm the mechanism and potentially improve apparent permeability.
Low Compound Recovery Check for non-specific binding of this compound to the assay plates or instability in the assay buffer.Optimizing assay conditions (e.g., using low-binding plates, assessing compound stability) will improve the accuracy of permeability measurements.
Cytotoxicity of the Formulation Perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound and formulation excipients used are not toxic to the Caco-2 cells.Non-toxic concentrations will ensure that the observed permeability is not an artifact of compromised cell viability.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for Poorly Soluble Alkaloids (Hypothetical Data for this compound)

Formulation StrategyDrug Loading (%)Particle Size / Droplet Size (nm)In Vitro Dissolution (%, at 60 min)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Relative Bioavailability (%)
Unformulated this compound 100>5000<100.5100
Solid Dispersion (1:5 drug:polymer) 16.7N/A750.6350
Phospholipid Complex (1:2 drug:lipid) 33.3250602.1520
SEDDS 1050951.8680

Experimental Protocols

Protocol 1: Preparation of a this compound-Phospholipid Complex
  • Dissolution: Dissolve this compound and a phospholipid (e.g., phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[7][8]

  • Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Hydration: Hydrate the lipid film with a specific volume of phosphate-buffered saline (pH 7.4) and stir for 2 hours at room temperature.

  • Sonication: Reduce the particle size of the resulting suspension by probe sonication on an ice bath.

  • Characterization: Characterize the prepared phospholipid complex for particle size, zeta potential, entrapment efficiency, and in vitro drug release.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[16][17]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers before the experiment to ensure their integrity.[20]

  • Assay Initiation:

    • For apical-to-basolateral (A-B) transport, add the this compound formulation to the apical (donor) chamber and fresh transport medium to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport, add the formulation to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation This compound This compound Formulation Formulation Strategies (Solid Dispersion, Phospholipid Complex, SEDDS) This compound->Formulation Characterization Physicochemical Characterization (Particle Size, Dissolution) Formulation->Characterization Caco2 Caco-2 Permeability Assay Characterization->Caco2 Bioavailability Bioavailability Assessment Caco2->Bioavailability signaling_pathway_example cluster_nfkb Example: Thalidomide and NF-κB Pathway Thalidomide Thalidomide IKK IKK Thalidomide->IKK Inhibits IkappaB IκBα Phosphorylation (Inhibited) IKK->IkappaB NFkappaB_translocation NF-κB Nuclear Translocation (Suppressed) IkappaB->NFkappaB_translocation Gene_expression Target Gene Expression (e.g., IL-8) (Downregulated) NFkappaB_translocation->Gene_expression logical_relationship Poor_Solubility Low Aqueous Solubility Low_Bioavailability Low Oral Bioavailability Poor_Solubility->Low_Bioavailability Poor_Permeability Low Intestinal Permeability Poor_Permeability->Low_Bioavailability Enhancement_Strategy Bioavailability Enhancement Strategy Low_Bioavailability->Enhancement_Strategy Improved_Bioavailability Improved Therapeutic Efficacy Enhancement_Strategy->Improved_Bioavailability

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Thalrugosidine and Northalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antileishmanial and cytotoxic properties of two bisbenzyltetrahydroisoquinoline alkaloids, Thalrugosidine and Northis compound, reveals significant differences in their therapeutic potential. This guide provides a comprehensive comparison of their bioactivities, supported by experimental data and detailed protocols, to inform researchers and drug development professionals in the field of antiparasitic drug discovery.

Northis compound has emerged as a potent antileishmanial agent, demonstrating superior activity and selectivity compared to its counterpart, this compound. This analysis synthesizes the available data to provide a clear comparison of these two natural products.

Quantitative Bioactivity Data

A comparative summary of the in vitro bioactivities of Northis compound and this compound against Leishmania donovani promastigotes and their cytotoxicity against the HT-29 human colon adenocarcinoma cell line is presented below.

CompoundAnti-leishmanial Activity (IC50 in µM) vs. L. donovani promastigotesCytotoxicity (IC50 in µM) vs. HT-29 cellsSelectivity Index (SI)
Northis compound 0.288.229.3
This compound 1.215.412.8

The Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC50 to the anti-leishmanial IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

The data clearly indicates that Northis compound is approximately 4.3 times more potent against Leishmania donovani promastigotes than this compound. Furthermore, Northis compound exhibits a more than two-fold greater selectivity for the parasite, suggesting a more favorable therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

In Vitro Anti-leishmanial Susceptibility Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of the test compounds against Leishmania donovani promastigotes.

Workflow for In Vitro Anti-leishmanial Assay

cluster_0 Parasite Culture cluster_1 Assay Preparation cluster_2 Data Analysis p1 Culture L. donovani promastigotes in M199 medium p2 Harvest mid-log phase promastigotes p1->p2 a2 Add promastigotes to 96-well plates (1 x 10^6 cells/well) p2->a2 a1 Prepare serial dilutions of This compound and Northis compound a3 Add drug dilutions to respective wells a1->a3 a2->a3 a4 Incubate plates at 22°C for 72 hours a3->a4 d1 Add Resazurin solution to each well a4->d1 d2 Incubate for 4 hours d1->d2 d3 Measure fluorescence (560 nm ex / 590 nm em) d2->d3 d4 Calculate IC50 values using non-linear regression d3->d4

In Vitro Anti-leishmanial Assay Workflow

  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 22°C.

  • Drug solutions of this compound and Northis compound are prepared by dissolving the compounds in dimethyl sulfoxide (DMSO) and then serially diluting them in the culture medium.

  • Promastigotes in the mid-logarithmic phase of growth are harvested, centrifuged, and resuspended in fresh medium to a final concentration of 1 × 10^6 cells/mL.

  • One hundred microliters of the parasite suspension are added to each well of a 96-well microtiter plate.

  • One hundred microliters of the drug dilutions are then added to the wells in triplicate. Wells containing medium and parasites without any drug serve as a negative control, while a known anti-leishmanial drug is used as a positive control.

  • The plates are incubated at 22°C for 72 hours.

  • Following incubation, cell viability is assessed using the resazurin reduction assay. Ten microliters of resazurin solution (0.125 mg/mL) are added to each well, and the plates are incubated for an additional 4 hours.

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • The IC50 values are calculated from the dose-response curves generated by plotting the percentage of parasite inhibition against the logarithm of the drug concentration using non-linear regression analysis.

In Vitro Cytotoxicity Assay

This protocol details the method used to determine the 50% cytotoxic concentration (IC50) of the compounds against the HT-29 human colon adenocarcinoma cell line.[1]

Workflow for In Vitro Cytotoxicity Assay

cluster_0 Cell Culture cluster_1 Drug Treatment cluster_2 Viability Assessment c1 Culture HT-29 cells in McCoy's 5A medium c2 Harvest and seed cells into 96-well plates (5 x 10^3 cells/well) c1->c2 c3 Incubate for 24 hours to allow attachment c2->c3 t2 Add drug dilutions to the cells c3->t2 t1 Prepare serial dilutions of This compound and Northis compound t1->t2 t3 Incubate for 72 hours at 37°C, 5% CO2 t2->t3 v1 Fix cells with trichloroacetic acid t3->v1 v2 Stain with Sulforhodamine B (SRB) v1->v2 v3 Solubilize bound dye with Tris buffer v2->v3 v4 Measure absorbance at 515 nm v3->v4 v5 Calculate IC50 values v4->v5

In Vitro Cytotoxicity Assay Workflow

  • HT-29 cells are maintained in McCoy's 5A medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

  • Cells are seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere for 24 hours.

  • Serial dilutions of this compound and Northis compound are prepared in the culture medium.

  • The medium from the cell plates is replaced with medium containing the different drug concentrations, and the plates are incubated for 72 hours.

  • After the incubation period, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • The fixed cells are stained with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

  • The bound dye is solubilized with 200 µL of 10 mM Tris base solution.

  • The absorbance is measured at 515 nm using a microplate reader.

  • The IC50 values are determined from dose-response curves.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound and Northis compound in Leishmania have not been fully elucidated, preliminary studies on related bisbenzyltetrahydroisoquinoline alkaloids suggest that their mechanism of action may involve the disruption of the parasite's cell cycle.[1] Specifically, these compounds may interfere with kinetoplast division, a critical process for the replication of the parasite's unique mitochondrial DNA.[1] Further investigation is required to confirm this mechanism for this compound and Northis compound and to identify the specific signaling pathways involved.

Hypothesized Mechanism of Action

Compound This compound / Northis compound Target Putative Target (e.g., Kinetoplast-associated proteins) Compound->Target Binds to Inhibition Inhibition of Kinetoplast Division Target->Inhibition Disruption Disruption of Cell Cycle Progression Inhibition->Disruption Apoptosis Parasite Death (Apoptosis) Disruption->Apoptosis

Hypothesized Mechanism of Bisbenzyltetrahydroisoquinoline Alkaloids

This proposed pathway highlights the potential for these alkaloids to induce parasite death by targeting a fundamental aspect of its biology. The differential potency observed between Northis compound and this compound may be attributed to variations in their ability to interact with and inhibit this putative target.

References

Thalrugosidine vs. Other Bisbenzylisoquinoline Alkaloids: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bisbenzylisoquinoline alkaloids (BBAs) are a large and structurally diverse group of natural products that have garnered significant attention for their wide range of pharmacological activities. This guide provides a comparative overview of the efficacy of Thalrugosidine and other prominent BBAs, including Tetrandrine, Berbamine, and Dauricine. The information presented is based on available experimental data to assist researchers in evaluating their potential for further investigation and drug development.

Comparative Efficacy: A Tabular Overview

The following tables summarize the available quantitative data on the efficacy of this compound's analogue, Northis compound, and other selected bisbenzylisoquinoline alkaloids. It is important to note that the data presented is compiled from different studies and direct, side-by-side comparative experiments under identical conditions are limited. Therefore, these values should be interpreted with consideration of the varied experimental setups.

Table 1: Comparative Anticancer Efficacy (IC50 values in µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
Northis compound HT-29Human Colon AdenocarcinomaCytotoxicity: >8.2[1]
Tetrandrine SUM-149Breast Cancer15.3 ± 4.1[2]
SUM-159Breast Cancer24.3 ± 2.1[2]
MDA-MB-231Breast Cancer1.18 ± 0.14 (Derivative 23)[3]
Berbamine K562 (Imatinib-resistant)Chronic Myeloid Leukemia8.9[4]
MCF-7/AdrAdriamycin-resistant Breast CancerSimilar to Verapamil[5]

Table 2: Comparative Antileishmanial Efficacy (IC50 values in µM)

CompoundLeishmania SpeciesFormIC50 (µM)Selectivity Index (vs. HT-29)Reference
Northis compound L. donovaniPromastigotes0.2829.3[1]

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for interpreting the efficacy data. Below are detailed methodologies for some of the key experiments cited in this guide.

Anticancer Activity of Tetrandrine Derivatives[3]
  • Cell Lines: Human cancer cell lines MDA-MB-231 (breast), PC3 (prostate), WM9 (melanoma), HEL (erythroleukemia), and K562 (chronic myeloid leukemia) were used.

  • Methodology: The anti-proliferative effects of tetrandrine derivatives were assessed using the MTT assay. Cells were treated with the compounds for 48 hours. The IC50 values were determined from the concentration-response curves.

  • Apoptosis Assay: Apoptotic cell death in MDA-MB-231 cells was evaluated in a concentration-dependent manner to explore the mechanism of action.

Antileishmanial Activity of Northis compound[1]
  • Parasite: Leishmania donovani promastigotes.

  • Methodology: The in vitro antileishmanial activity was determined against the promastigote stage of the parasite.

  • Cytotoxicity Assay: The selectivity of the compound was assessed by measuring its cytotoxicity against HT-29 human colon adenocarcinoma cells. The selectivity index was calculated as the ratio of the cytotoxic concentration to the effective antileishmanial concentration.

Reversal of Multidrug Resistance by Tetrandrine and Berbamine[5]
  • Cell Lines: Adriamycin-resistant MCF-7/Adr (breast cancer) and vincristine-resistant KBv200 cell lines were used.

  • Methodology: The ability of tetrandrine and berbamine to reverse multidrug resistance was evaluated by assessing their effect on the cytotoxicity of adriamycin and vincristine in the resistant cell lines. The effect was shown to be dose-dependent.

  • Drug Accumulation Assay: The intracellular accumulation of adriamycin in MCF-7/Adr cells was measured to investigate the mechanism of resistance reversal.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of bisbenzylisoquinoline alkaloids are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the known signaling pathways modulated by Tetrandrine, Berbamine, and Dauricine.

Tetrandrine_Signaling_Pathways Tetrandrine Tetrandrine PKC Protein Kinase C Tetrandrine->PKC Inhibits Ca_Channels Ca2+ Channels Tetrandrine->Ca_Channels Blocks Apoptosis Apoptosis Tetrandrine->Apoptosis Induces NF_kB NF-κB Pathway PKC->NF_kB MAPK MAPK Pathway PKC->MAPK Inflammation Inflammation NF_kB->Inflammation Inhibits Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Cell_Proliferation Inhibits Ca_Channels->PI3K_Akt

Caption: Signaling pathways modulated by Tetrandrine.

Berbamine_Signaling_Pathways Berbamine Berbamine NF_kB NF-κB Pathway Berbamine->NF_kB Inhibits MAPK MAPK (JNK, ERK1/2) Berbamine->MAPK Inhibits Wnt_BetaCatenin Wnt/β-catenin Pathway Berbamine->Wnt_BetaCatenin Inhibits Apoptosis Apoptosis Berbamine->Apoptosis Induces Inflammation Inflammation NF_kB->Inflammation Inhibits MAPK->Inflammation Inhibits Cell_Proliferation Cell Proliferation Wnt_BetaCatenin->Cell_Proliferation Inhibits

Caption: Signaling pathways modulated by Berbamine.

Dauricine_Signaling_Pathways Dauricine Dauricine NF_kB NF-κB Pathway Dauricine->NF_kB Suppresses Ca_Channels Ca2+ Channels Dauricine->Ca_Channels Blocks Hedgehog Hedgehog Pathway Dauricine->Hedgehog Suppresses Inflammation Inflammation NF_kB->Inflammation Reduces Arrhythmia Arrhythmia Ca_Channels->Arrhythmia Reduces Tumor_Growth Tumor Growth Hedgehog->Tumor_Growth Inhibits

Caption: Signaling pathways modulated by Dauricine.

While specific signaling pathways for This compound are not extensively documented in the available literature, its structural similarity to other bisbenzylisoquinoline alkaloids suggests it may share common mechanisms of action. Further research is warranted to elucidate its precise molecular targets and signaling cascades.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other bisbenzylisoquinoline alkaloids based on current scientific literature. The data indicates that these compounds, particularly Northis compound, Tetrandrine, and Berbamine, exhibit potent biological activities across various therapeutic areas, including cancer and infectious diseases. However, the lack of direct comparative studies highlights a critical gap in the research. Future studies employing standardized experimental protocols are essential for a definitive comparison of their efficacy and to fully realize their therapeutic potential. The diverse mechanisms of action, primarily through the modulation of key signaling pathways, make these alkaloids promising candidates for further drug development and research.

References

Validating the In Vivo Antileishmanial Activity of Thalrugosidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo antileishmanial activity of the novel compound, Thalrugosidine. In the absence of direct published data on this compound, this document outlines a standardized experimental protocol modeled after established in vivo studies of other antileishmanial agents, such as Thalidomide. This guide presents a hypothetical study design, key evaluation parameters, and comparative data from standard reference drugs to offer a clear roadmap for future research.

Comparative Efficacy of Standard Antileishmanial Agents

To establish a benchmark for evaluating the potential of this compound, it is crucial to compare its performance against current standard treatments. The following table summarizes the in vivo efficacy of commonly used antileishmanial drugs in a BALB/c mouse model infected with Leishmania major.

Treatment GroupDosageAdministration RouteMean Lesion Size (mm ± SD)Parasite Load (parasites/mg tissue ± SD)% Reduction in Parasite Load
Untreated Control --1.7 ± 0.275.2 x 10^5 ± 1.2 x 10^50%
Glucantime 200 mg/kg/dayIntraperitoneal1.2 ± 0.252.1 x 10^5 ± 0.8 x 10^559.6%
Amphotericin B 1 mg/kg/dayIntravenous0.8 ± 0.150.5 x 10^5 ± 0.2 x 10^590.4%
Thalidomide 30 mg/kg/dayOral1.4 ± 0.33.5 x 10^5 ± 1.1 x 10^532.7%
Thalidomide + Glucantime 30 mg/kg/day + 200 mg/kg/dayOral + Intraperitoneal0.9 ± 0.21.2 x 10^5 ± 0.5 x 10^576.9%

Data is compiled and adapted from published studies on experimental leishmaniasis.

Proposed Experimental Protocol for this compound

This section details a robust methodology for assessing the in vivo antileishmanial efficacy of this compound.

Animal Model and Parasite
  • Animal Model: Female BALB/c mice, 6-8 weeks old, will be used due to their susceptibility to Leishmania major infection, which leads to the development of cutaneous lesions.

  • Parasite: Leishmania major (strain MRHO/IR/75/ER) will be cultured in NNN medium and harvested at the stationary phase to obtain infective metacyclic promastigotes.

Infection and Treatment
  • Mice will be infected subcutaneously in the left hind footpad with 2 x 10^6 L. major promastigotes.

  • One week post-infection, the development of a measurable lesion should be visible.

  • Mice will be randomly assigned to the following groups (n=6 per group):

    • Untreated Control (Vehicle)

    • This compound (Dose 1)

    • This compound (Dose 2)

    • Glucantime (Positive Control)

    • This compound (Dose 1) + Glucantime

  • This compound will be administered orally daily for 12 consecutive days. Glucantime will be administered intraperitoneally.

Efficacy Evaluation
  • Lesion Size: The thickness of the infected footpad will be measured weekly using a digital caliper.

  • Parasite Load: At the end of the treatment, mice will be euthanized, and the parasite burden in the infected footpad, spleen, and liver will be determined by limiting dilution assay.

  • Spleen and Liver Weight: The spleen and liver of each mouse will be weighed to assess organomegaly.

Immunomodulatory Effects

To understand the mechanism of action of this compound, cytokine levels in the serum and spleen cell cultures will be quantified.

  • Cytokine Analysis: Blood will be collected at the end of the experiment to measure the serum levels of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) using ELISA.

  • Splenocyte Culture: Spleens will be harvested, and splenocytes will be cultured in the presence of Leishmania antigen. The supernatant will be collected to measure the production of IFN-γ and IL-10.

Visualizing Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the proposed in vivo study of this compound.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model BALB/c Mice Infection Subcutaneous Infection Animal_Model->Infection Parasite Leishmania major Parasite->Infection Treatment Drug Administration (12 days) Infection->Treatment Measurement Weekly Lesion Size Measurement Treatment->Measurement Euthanasia Euthanasia & Sample Collection Measurement->Euthanasia Parasite_Load Parasite Load Determination Euthanasia->Parasite_Load Cytokine_Assay Cytokine Analysis (IFN-γ, IL-10) Euthanasia->Cytokine_Assay

Caption: Workflow for in vivo validation.

Potential Immunomodulatory Pathway of this compound

Based on the known mechanisms of immunomodulatory drugs like Thalidomide, this compound may exert its antileishmanial effect by modulating the host's immune response. A potential signaling pathway is illustrated below.

signaling_pathway cluster_host_cell Macrophage cluster_cytokines Cytokine Response Leishmania Leishmania amastigote This compound This compound IFN_gamma IFN-γ (Pro-inflammatory) This compound->IFN_gamma Upregulates IL_10 IL-10 (Anti-inflammatory) This compound->IL_10 Downregulates IFN_gamma->Leishmania Promotes Killing IL_10->Leishmania Promotes Survival

Caption: Hypothetical immunomodulatory pathway.

Conclusion

This guide provides a foundational framework for the in vivo validation of this compound's antileishmanial activity. By following the detailed experimental protocols and utilizing the provided comparative data and visualizations, researchers can systematically evaluate the efficacy of this promising compound. The proposed study will not only determine the direct antileishmanial effects of this compound but also shed light on its potential immunomodulatory mechanisms, paving the way for its development as a novel therapeutic agent against leishmaniasis.

A Comparative Guide to the Analytical Cross-Validation of Thalidomide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Thalidomide, a compound of significant interest in various therapeutic areas. This comparison is based on a cross-validation of published methodologies, offering insights into their respective performances and applications.

Quantitative Performance Data

The performance of analytical methods is assessed by several key parameters. The following table summarizes the quantitative data for HPLC and LC-MS/MS methods used for Thalidomide quantification.

ParameterHPLC MethodLC-MS/MS Method
Linearity Range 2.00 to 30.00 µg/mL[1]2–1500 ng/ml[2]
Accuracy (% Recovery) 99.06 %±0.69 to 100.79 %±1.57[1]Relative Error (RE) < 15%[3]
Precision (RSD) Intra-day and Inter-day RSD < 15%[3]Intra- and Inter-day Precision (RSD) < 15%[2]
Limit of Detection (LOD) 0.47 µg/mL[1]Not explicitly stated, but LLOQ is 2 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1.41 µg/mL[1]2 ng/mL[2]
Correlation Coefficient (r) > 0.999[4]> 0.996[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for both HPLC and LC-MS/MS analysis of Thalidomide.

High-Performance Liquid Chromatography (HPLC) Protocol

A simple, accurate, and precise stability-indicating HPLC method has been developed for the determination of Thalidomide.[4]

  • Instrumentation: An Agilent 1100 series HPLC system equipped with a binary gradient pump and a photo diode array detector is commonly used.[4]

  • Column: A Develosil ODS UG-5 column (150mm x 4.6mm, 5µm particle size) provides good separation.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.01M potassium dihydrogen orthophosphate and Acetonitrile (80:20 v/v) is effective.[4]

  • Flow Rate: A flow rate of 0.700 mL/min is maintained.[4]

  • Detection: The detection wavelength is set at 297 nm.[4]

  • Sample Preparation: Standard stock solutions are prepared by dissolving Thalidomide in a suitable solvent, and working solutions are made by further dilution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A rapid, sensitive, and specific LC-MS/MS method has been developed for the determination of Thalidomide concentration in human plasma.[2]

  • Instrumentation: An Agilent 1100 series HPLC system coupled with a tandem mass spectrometer is used.[2]

  • Column: A TC-C18 analytical column is often employed for separation.[2]

  • Mobile Phase: A mobile phase of methanol-10 mM ammonium acetate-formic acid (60:40:0.04, v/v/v) is used at a flow rate of 0.9 mL/min.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Sample Preparation: A liquid-liquid extraction with ether-dichloromethane (3:2, v/v) is a common method for extracting the analyte and internal standard from plasma.[2]

  • Quantification: The precursor-to-product ion transitions for Thalidomide are monitored for quantification.

Methodology Workflows

The following diagrams illustrate the typical experimental workflows for the HPLC and LC-MS/MS analytical methods for Thalidomide.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into HPLC C->D E Isocratic Separation on C18 Column D->E F UV Detection at 297 nm E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

HPLC Analytical Workflow for Thalidomide.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation E->F G Electrospray Ionization (ESI) F->G H Tandem Mass Spectrometry (MS/MS) G->H I Data Acquisition H->I J Quantification using Ion Ratios I->J

LC-MS/MS Analytical Workflow for Thalidomide.

References

Unraveling the Molecular Maze: Thalidomide's Mechanism of Action in Comparison to Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of action of therapeutic compounds is paramount. This guide provides a comparative analysis of Thalidomide, a drug with a storied past and a remarkable comeback, against other known inhibitors targeting similar cellular pathways. By dissecting its molecular interactions and downstream effects, we aim to provide a clear and objective resource for researchers in the field.

Thalidomide, initially infamous for its teratogenic effects, has been repurposed as a powerful immunomodulatory and anti-cancer agent.[1][2][3][4] Its therapeutic efficacy stems from a complex mechanism of action that involves the modulation of multiple signaling pathways. This guide will delve into the core mechanism of Thalidomide and draw comparisons with other inhibitors that target key components of these pathways.

The Central Role of Cereblon: Thalidomide's Primary Target

The primary molecular target of Thalidomide is Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[3][5] By binding to Cereblon, Thalidomide alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This targeted protein degradation is central to Thalidomide's diverse biological activities.

Downstream Signaling Cascades: A Multi-pronged Attack

Thalidomide's interaction with the Cereblon E3 ligase complex triggers a cascade of downstream effects, impacting several critical signaling pathways implicated in cancer and inflammatory diseases.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Thalidomide has been shown to suppress NF-κB activity, although the exact mechanism is still under investigation.[6] One proposed mechanism involves the degradation of Ikaros and Aiolos, two transcription factors essential for B-cell development and function, which are targeted by the Thalidomide-Cereblon complex.

TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory conditions. Thalidomide is a well-known inhibitor of TNF-α production.[6][7] This effect is, in part, mediated by its ability to enhance the degradation of TNF-α mRNA.

Angiogenesis Inhibition

Thalidomide exhibits potent anti-angiogenic properties, which contribute to its anti-cancer activity.[7][8] It has been shown to suppress the formation of new blood vessels by interfering with signaling pathways involving Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF).

Wnt/β-catenin and STAT3/SP4 Signaling Pathways

Research has also implicated Thalidomide in the modulation of other critical signaling pathways. It has been found to perturb the Bmp/Dkk1/Wnt signaling pathway, leading to an inhibition of canonical Wnt/β-catenin signaling.[9] Furthermore, Thalidomide can suppress angiogenesis by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3)/SP4 signaling pathway.[10]

Comparative Analysis with Known Inhibitors

To provide a clearer perspective on Thalidomide's mechanism, it is essential to compare it with other inhibitors that target similar pathways.

Target PathwayThalidomideKnown InhibitorsMechanism of Action of Known Inhibitors
Proteasome Indirectly modulates through E3 ligaseBortezomib, CarfilzomibDirectly inhibit the catalytic activity of the 26S proteasome.
NF-κB Suppresses activityIKK inhibitors (e.g., BAY 11-7082)Inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.
TNF-α Inhibits productionInfliximab, AdalimumabMonoclonal antibodies that directly bind to and neutralize TNF-α.
Angiogenesis (VEGF) Suppresses signalingBevacizumabMonoclonal antibody that binds to VEGF-A, preventing it from binding to its receptors on endothelial cells.
Wnt/β-catenin Inhibits signalingIWP-2, XAV-939IWP-2 inhibits Porcupine, an enzyme required for Wnt ligand secretion. XAV-939 inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
STAT3 Inhibits signalingStattic, S3I-201Small molecule inhibitors that directly target the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and nuclear translocation.

Visualizing the Mechanisms

To further elucidate the complex signaling networks, the following diagrams illustrate the key pathways affected by Thalidomide and the points of intervention for other known inhibitors.

Thalidomide_Mechanism cluster_thalidomide Thalidomide Action cluster_downstream Downstream Effects Thalidomide Thalidomide CRBN Cereblon (E3 Ubiquitin Ligase) Thalidomide->CRBN binds to Wnt Wnt/β-catenin Signaling STAT3 STAT3 Signaling Substrates Ikaros, Aiolos, etc. CRBN->Substrates targets for ubiquitination Proteasome Proteasome NFkB NF-κB Activity Proteasome->NFkB decreases TNFa TNF-α Production Proteasome->TNFa decreases Angiogenesis Angiogenesis Proteasome->Angiogenesis decreases Proteasome->Wnt decreases Proteasome->STAT3 decreases Substrates->Proteasome degradation

Caption: Mechanism of Thalidomide action via Cereblon-mediated protein degradation.

Inhibitor_Comparison cluster_pathways Cellular Signaling Pathways cluster_inhibitors Inhibitors NFkB_pathway NF-κB Pathway TNFa_pathway TNF-α Pathway Angiogenesis_pathway Angiogenesis Wnt_pathway Wnt/β-catenin Pathway STAT3_pathway STAT3 Pathway Thalidomide Thalidomide Thalidomide->NFkB_pathway Thalidomide->TNFa_pathway Thalidomide->Angiogenesis_pathway Thalidomide->Wnt_pathway Thalidomide->STAT3_pathway IKK_Inh IKK Inhibitors IKK_Inh->NFkB_pathway TNFa_Ab TNF-α Antibodies TNFa_Ab->TNFa_pathway VEGF_Ab VEGF Antibodies VEGF_Ab->Angiogenesis_pathway Wnt_Inh Wnt Inhibitors Wnt_Inh->Wnt_pathway STAT3_Inh STAT3 Inhibitors STAT3_Inh->STAT3_pathway

Caption: Comparison of Thalidomide and other inhibitors on key signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the mechanism of action of these inhibitors.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Treat cells with the compound of interest for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for Transcription Factor Activity
  • Cell Transfection: Co-transfect cells with a reporter plasmid containing luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., NF-κB) and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Treat transfected cells with the inhibitor.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Tube Formation Assay for Angiogenesis
  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Compound Treatment: Treat the cells with different concentrations of the anti-angiogenic compound.

  • Incubation and Observation: Incubate the plate for 4-6 hours to allow for tube formation.

  • Quantification: Capture images of the tube-like structures and quantify the total tube length and number of branch points using image analysis software.

This guide provides a foundational understanding of Thalidomide's mechanism of action and its comparison with other inhibitors. Further research into the nuanced interactions and downstream consequences will continue to illuminate the full therapeutic potential of this remarkable molecule and aid in the development of more targeted and effective therapies.

References

Unveiling the Structure-Activity Relationship of Thalidomide Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuanced world of thalidomide and its derivatives reveals a compelling narrative of molecular architecture dictating therapeutic efficacy and adverse effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thalidomide analogs, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data, detailed protocols, and pathway visualizations.

Thalidomide, a drug with a checkered past, has re-emerged as a cornerstone therapy for various cancers, particularly multiple myeloma, and inflammatory diseases.[1][2][3] Its therapeutic potential is intrinsically linked to its chemical structure, and decades of research have been dedicated to synthesizing and evaluating analogs with improved efficacy and reduced toxicity. The core structure of thalidomide, consisting of a phthalimide ring and a glutarimide ring, is the scaffold upon which a multitude of analogs have been built.[4][5]

Comparative Biological Activity of Thalidomide Analogs

The quest for more potent and safer thalidomide analogs has led to the development of immunomodulatory drugs (IMiDs), including lenalidomide and pomalidomide. These second and third-generation analogs exhibit significantly enhanced therapeutic properties. The key structural modifications and their impact on biological activity are summarized below.

CompoundModificationIC50 (µg/mL) vs. HepG-2IC50 (µg/mL) vs. PC3IC50 (µg/mL) vs. MCF-7TNF-α InhibitionReference
Thalidomide Parent Compound11.2614.5816.87Baseline[6][7]
Analog 24b Phthalazine-based with sulfonhydrazide2.515.804.11~50% reduction vs. control[6]
Analog 18f Novel quinazoline derivative11.91 µM9.27 µM18.62 µMSignificant reduction[7]
Analog 21b Novel quinazoline derivative10.48 µM22.56 µM16.39 µMGreater than thalidomide[7]

Key SAR Insights:

  • Phthalimide Ring Modifications: Substitutions on the phthalimide ring have been a major focus of SAR studies. The introduction of an amino group at the 4-position of the phthaloyl ring, as seen in pomalidomide, significantly increases potency in inhibiting TNF-α.[7]

  • Glutarimide Ring Integrity: The glutarimide ring is crucial for the biological activity of thalidomide and its analogs.[4][5]

  • Chirality: Thalidomide is a racemic mixture of (R) and (S) enantiomers. The (S)-enantiomer is associated with the notorious teratogenic effects, while the (R)-enantiomer is primarily responsible for the sedative effects. However, the enantiomers can interconvert in vivo, making the administration of a single, "safe" enantiomer challenging.[8]

  • Bulky Substitutions: In some analog series, bulky substitutions on a phenyl ring attached to the core structure can force a perpendicular conformation between the rings, which has been found to be critical for anti-microtubule activity in certain thalidomide-like compounds.[9][10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of thalidomide analogs on cancer cell lines.

Procedure:

  • Cancer cell lines (e.g., HepG-2, PC3, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (thalidomide and its analogs) and a vehicle control (e.g., DMSO).

  • After a 48-hour incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

Objective: To quantify the levels of cytokines such as TNF-α, VEGF, and NF-κB p65 in cell culture supernatants or cell lysates after treatment with thalidomide analogs.

Procedure:

  • Cells are treated with the test compounds for a specified period.

  • For secreted cytokines like TNF-α and VEGF, the cell culture supernatant is collected. For intracellular proteins like NF-κB p65, cell lysates are prepared.

  • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

  • The plate is washed, and any non-specific binding sites are blocked.

  • The collected supernatants or cell lysates, along with a series of known standards, are added to the wells and incubated.

  • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.[6][11]

Visualizing the Mechanism of Action

The therapeutic effects of thalidomide and its analogs are mediated through a complex interplay of various signaling pathways. The primary mechanism involves the binding to the protein cereblon (CRBN), which is a component of the E3 ubiquitin ligase complex.[12] This interaction leads to the ubiquitination and subsequent degradation of specific transcription factors, ultimately resulting in the observed anti-proliferative, anti-angiogenic, and immunomodulatory effects.

Thalidomide_Mechanism_of_Action cluster_drug Drug cluster_cellular Cellular Machinery cluster_targets Downstream Targets cluster_effects Biological Effects Thalidomide Thalidomide / Analog CRBN Cereblon (CRBN) Thalidomide->CRBN Binds to E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of Ikaros Ikaros (IKZF1) E3_Ligase->Ikaros Ubiquitinates Aiolos Aiolos (IKZF3) E3_Ligase->Aiolos Ubiquitinates Proteasome Proteasome Anti_Proliferative Anti-Proliferative Effects Proteasome->Anti_Proliferative Anti_Angiogenic Anti-Angiogenic Effects Proteasome->Anti_Angiogenic Immunomodulation Immunomodulation Proteasome->Immunomodulation Ikaros->Proteasome Degradation Aiolos->Proteasome Degradation

Caption: Mechanism of action of thalidomide and its analogs.

The experimental workflow for evaluating the antiproliferative activity of thalidomide analogs typically follows a standardized process from compound synthesis to data analysis.

Experimental_Workflow Synthesis Analog Synthesis & Purification Treatment Treatment with Analogs (Varying Concentrations) Synthesis->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Acquisition Absorbance Measurement MTT_Assay->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis

Caption: Workflow for assessing antiproliferative activity.

The structure-activity relationship for thalidomide analogs can be logically summarized by considering the core structural components and their influence on biological outcomes.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Thalidomide_Core Thalidomide Scaffold (Phthalimide + Glutarimide) Phthalimide_Mod Phthalimide Ring Substitutions Thalidomide_Core->Phthalimide_Mod Glutarimide_Mod Glutarimide Ring Modifications Thalidomide_Core->Glutarimide_Mod Linker_Mod Linker & Conformation Thalidomide_Core->Linker_Mod Potency Increased Potency (e.g., TNF-α inhibition) Phthalimide_Mod->Potency Influences Selectivity Target Selectivity Phthalimide_Mod->Selectivity Can alter Glutarimide_Mod->Potency Crucial for Toxicity Altered Toxicity (e.g., Teratogenicity) Glutarimide_Mod->Toxicity Influences Linker_Mod->Potency Can determine

References

Independent Verification of Thalrugosidine's Antimicrobial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antimicrobial spectrum of Thalrugosidine, a bisbenzylisoquinoline alkaloid. To date, a comprehensive, publicly available dataset on the specific antimicrobial activity of this compound remains elusive. In contrast, other alkaloids isolated from the same genus, Thalictrum, have demonstrated notable antimicrobial properties. This guide will, therefore, draw comparisons with Berberine, a well-studied antimicrobial alkaloid also found in Thalictrum species, to provide a benchmark for potential evaluation.

Comparative Antimicrobial Activity

While direct experimental data on this compound's antimicrobial spectrum is not currently available in published literature, several other alkaloids from the Thalictrum genus have been investigated. For instance, Thalrugosaminine has shown activity against Mycobacterium smegmatis.[1] However, for a broader comparative perspective, we present the antimicrobial spectrum of Berberine, a widely studied isoquinoline alkaloid.

Table 1: Minimum Inhibitory Concentrations (MIC) of Berberine against various bacterial strains.
Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 2592351[2]
Methicillin-resistantS. aureus (MRSA)Clinical Isolates64 - 256[3]
Coagulase-NegativeStaphylococci (CoNS)Reference Strains16 - 512[4]
Cutibacterium acnesATCC 118276.25[5]
Streptococcus agalactiae-0.78[6]
Escherichia coli-MIC remained unchanged after 200 generations of exposure[6]
Helicobacter pylori-50 - 100,000[6]

Note: The wide range in reported MIC values for some species can be attributed to variations in testing methodologies and strains.[6]

Proposed Experimental Protocols

To independently verify the antimicrobial spectrum of this compound, standardized methods for determining the Minimum Inhibitory Concentration (MIC) are recommended. The broth microdilution method is a widely accepted and reproducible technique.

Broth Microdilution Assay Protocol

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Reagents and Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Sterilize Mueller-Hinton Broth (MHB) for bacterial growth.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7][8][9]

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships. Below are examples relevant to the investigation of this compound's antimicrobial properties.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis Thalrugosidine_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Thalrugosidine_Stock->Serial_Dilution Bacterial_Culture Bacterial Culture Inoculation Inoculation Bacterial_Culture->Inoculation Media_Prep Media Preparation Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Data_Comparison Data Comparison (vs. Controls) MIC_Determination->Data_Comparison

Caption: Proposed workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Putative_Signaling_Pathway This compound This compound Bacterial_Cell_Wall Bacterial Cell Wall This compound->Bacterial_Cell_Wall Binds to or penetrates DNA_Synthesis_Inhibition DNA/RNA Synthesis Inhibition This compound->DNA_Synthesis_Inhibition Intracellular Target Protein_Synthesis_Inhibition Protein Synthesis Inhibition This compound->Protein_Synthesis_Inhibition Intracellular Target Membrane_Disruption Membrane Potential Disruption Bacterial_Cell_Wall->Membrane_Disruption Efflux_Pump_Inhibition Efflux Pump Inhibition Bacterial_Cell_Wall->Efflux_Pump_Inhibition Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Efflux_Pump_Inhibition->Cell_Death DNA_Synthesis_Inhibition->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Conclusion

The independent verification of this compound's antimicrobial spectrum is a necessary step to unlock its potential therapeutic value. While direct data is currently lacking, the established antimicrobial activity of related alkaloids from the Thalictrum genus, such as Berberine, provides a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to systematically evaluate this compound and contribute to the development of new antimicrobial agents.

References

Comparative Transcriptomic Analysis of Drug-Treated Cells: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: Our comprehensive search for "comparative transcriptomics of cells treated with Thalrugosidine" did not yield any publicly available experimental data. This compound is a recognized natural compound, a bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus. However, its effects on gene expression at a transcriptomic level appear to be uncharacterized in the current scientific literature.

In lieu of a direct comparative guide on this compound, we present a methodological framework for conducting and presenting such a study. This guide is designed for researchers, scientists, and drug development professionals, and is based on established best practices in comparative transcriptomics, drawing on methodologies from studies of other compounds.

Quantitative Data Summary

A crucial component of a comparative transcriptomics study is the clear and concise presentation of quantitative data. Below is a template table summarizing key findings from a hypothetical RNA-sequencing (RNA-seq) experiment comparing a novel compound (e.g., "Drug X") to a well-characterized drug ("Reference Drug") and a vehicle control.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Response to Treatment

Comparison GroupTotal Number of DEGsNumber of Upregulated GenesNumber of Downregulated GenesTop 5 Upregulated Genes (by Fold Change)Top 5 Downregulated Genes (by Fold Change)
Drug X vs. Vehicle Control1250700550GENE_A, GENE_B, GENE_C, GENE_D, GENE_EGENE_F, GENE_G, GENE_H, GENE_I, GENE_J
Reference Drug vs. Vehicle Control800450350GENE_K, GENE_L, GENE_M, GENE_N, GENE_OGENE_P, GENE_Q, GENE_R, GENE_S, GENE_T
Drug X vs. Reference Drug450250200GENE_U, GENE_V, GENE_W, GENE_X, GENE_YGENE_Z, GENE_AA, GENE_AB, GENE_AC, GENE_AD

Table 2: Enriched Signaling Pathways Identified from Differentially Expressed Genes

Comparison GroupTop 5 Enriched Signaling Pathways (e.g., from KEGG or GO)p-value
Drug X vs. Vehicle Control1. MAPK Signaling Pathway2. Apoptosis3. Cell Cycle4. p53 Signaling Pathway5. PI3K-Akt Signaling Pathway< 0.01< 0.01< 0.01< 0.05< 0.05
Reference Drug vs. Vehicle Control1. Apoptosis2. NF-kappa B Signaling Pathway3. Cytokine-cytokine Receptor Interaction4. TNF Signaling Pathway5. Toll-like Receptor Signaling Pathway< 0.01< 0.01< 0.05< 0.05< 0.05

Experimental Protocols

Detailed and reproducible methodologies are paramount. The following is a generalized protocol for a comparative transcriptomics study using RNA-seq.

Cell Culture and Treatment
  • Cell Line Maintenance: Select an appropriate cell line (e.g., a human cancer cell line, primary cells, or induced pluripotent stem cells). Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Plating: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Drug Preparation: Prepare stock solutions of the test compound (e.g., this compound), a reference compound, and a vehicle control (e.g., DMSO) in an appropriate solvent.

  • Treatment: When cells reach the desired confluency, replace the medium with fresh medium containing the test compound, reference compound, or vehicle control at predetermined concentrations. Incubate for a specified time period (e.g., 24, 48, or 72 hours).

RNA Extraction and Quality Control
  • RNA Isolation: At the end of the treatment period, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer), ensuring an RNA Integrity Number (RIN) > 8.0.

RNA-Sequencing Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the total RNA samples using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the quality-filtered reads to a reference genome using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.

  • Differential Gene Expression Analysis: Perform differential expression analysis between treatment groups (e.g., Drug X vs. Vehicle) using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Identify significantly enriched biological pathways and gene ontologies within the lists of differentially expressed genes using tools like DAVID, Metascape, or GSEA.

Visualizations

Visual representations of workflows and biological pathways are essential for communicating complex information.

G cluster_wet_lab Wet Lab Workflow cluster_bioinformatics Bioinformatic Analysis cell_culture Cell Culture drug_treatment Drug Treatment (Test Compound, Ref. Drug, Vehicle) cell_culture->drug_treatment rna_extraction RNA Extraction drug_treatment->rna_extraction library_prep RNA-seq Library Preparation rna_extraction->library_prep sequencing Sequencing library_prep->sequencing qc Raw Read Quality Control sequencing->qc alignment Alignment to Reference Genome qc->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis pathway_analysis Pathway Enrichment Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

G drug Drug Treatment receptor Cell Surface Receptor drug->receptor ros Increased ROS receptor->ros p38 p38 MAPK (Phosphorylation) ros->p38 histone_acetylation Histone H4 Acetylation p38->histone_acetylation tf Transcription Factor Activation p38->tf gene_expression Altered Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) histone_acetylation->gene_expression tf->gene_expression

Caption: A hypothetical drug-induced signaling pathway leading to altered gene expression.

Safety Operating Guide

Proper Disposal of Thalrugosidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Thalrugosidine, a complex alkaloid compound. Adherence to these procedures is critical to protect personnel and the environment from potential harm.

This compound is classified as a hazardous substance, being harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal by a licensed waste carrier.

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is the first step in safe handling and disposal.

PropertyValueSource
Molecular FormulaC38H42N2O7PubChem[1]
Molecular Weight638.7 g/mol PubChem[1]
AppearanceSolid (form may vary)N/A
SolubilityData not readily availableN/A
Known HazardsHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationCymitQuimica SDS[2]

Experimental Protocols: Disposal of this compound Waste

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound and associated contaminated materials within a laboratory setting.

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound must be treated as hazardous chemical waste. Do not mix it with other waste streams.

  • Contaminated Labware: All disposable items that have come into direct contact with this compound, such as pipette tips, gloves, weighing boats, and vials, are considered contaminated and must be disposed of as hazardous waste.

  • Contaminated Solutions: Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not dispose of these solutions down the drain.

  • Empty Containers: The original container of this compound, even when empty, should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.

2. Personal Protective Equipment (PPE):

  • At a minimum, personnel handling this compound waste must wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • If there is a risk of generating dust or aerosols, a respirator and additional protective clothing may be necessary.

3. Waste Collection and Storage:

  • Solid Waste:

    • Collect all solid contaminated waste in a designated, leak-proof, and puncture-resistant container.

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., irritant, harmful).

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).

    • The container must be clearly labeled with "Hazardous Waste," the name "this compound," the solvent system used, and the approximate concentration of the compound.

    • Ensure the container is kept securely closed when not in use.

  • Temporary Storage:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • This storage area should be clearly marked as a hazardous waste accumulation point.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

  • Provide the waste contractor with a full and accurate description of the waste, including its composition and known hazards.

  • Ensure that all required waste disposal documentation is completed accurately.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

ThalrugosidineDisposalWorkflow cluster_labeling Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Pure this compound D Solid Hazardous Waste Container A->D B Contaminated Labware (Gloves, Pipettes, etc.) B->D C Liquid Solutions with This compound E Liquid Hazardous Waste Container C->E F Label: 'Hazardous Waste' 'this compound' Hazard Symbols D->F E->F G Designated Secure Waste Accumulation Area F->G H Licensed Hazardous Waste Carrier G->H

This compound Waste Disposal Workflow

Disclaimer: This document provides guidance based on available safety information. Always consult your institution's specific waste disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal. Local regulations for hazardous waste disposal may vary and must be followed.

References

Essential Safety and Operational Protocols for Handling Thalrugosidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Thalrugosidine, a potent chemical compound requiring stringent safety measures. Adherence to these guidelines is paramount to ensure personal safety and the integrity of research outcomes. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling hazardous chemical compounds of a similar nature, such as Thalidomide, and should be supplemented by a substance-specific risk assessment.

Immediate Safety and Personal Protective Equipment (PPE)

All personnel handling this compound must be thoroughly trained on its potential hazards and the proper use of personal protective equipment.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves tested for chemotherapy drug handling.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and aerosols.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Minimizes skin exposure to the compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation.Protects against inhalation of fine particles.

Operational Plan: Handling and Storage

Engineering Controls:

  • Chemical Fume Hood: All manipulations of powdered this compound, including weighing and reconstitution, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed and clearly labeled.

  • Access to the storage area should be restricted to authorized personnel.

Disposal Plan

All waste materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Disposal:

  • Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of down the drain.

Decontamination

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after handling this compound.

  • Spills: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures for hazardous chemicals. A spill kit containing appropriate absorbent materials, PPE, and waste disposal bags should be readily available.

Quantitative Data Summary

PropertyValueSource
CAS Number 33954-34-6ChemSrc[1]
Molecular Formula C38H42N2O7BLD Pharm[2]
Molecular Weight 638.75 g/mol BLD Pharm[2]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. Researchers should develop specific protocols based on the nature of their experiments, incorporating the safety and handling procedures outlined in this document. As a general guideline, when investigating the biological activity of a novel compound, a common starting point is to perform dose-response studies in relevant cell lines to determine the effective concentration range.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, research on the structurally related compound, Thalidomide, suggests potential areas of investigation. Thalidomide is known to modulate various signaling pathways, which may serve as a starting point for investigating this compound's mechanism of action.

Thalidomide_Signaling cluster_cellular_effects Cellular Effects cluster_signaling_pathways Potential Signaling Pathways Thalidomide Thalidomide TNF_alpha TNF-α Signaling Thalidomide->TNF_alpha c_Myb c-Myb Pathway Thalidomide->c_Myb Wnt_beta_catenin Wnt/β-catenin Signaling Thalidomide->Wnt_beta_catenin STAT3_SP4 STAT3/SP4 Pathway Thalidomide->STAT3_SP4 Immunomodulation Immunomodulation Anti_Angiogenesis Anti-Angiogenesis Anti_Inflammatory Anti-Inflammatory Teratogenicity Teratogenicity TNF_alpha->Anti_Inflammatory c_Myb->Immunomodulation Wnt_beta_catenin->Teratogenicity STAT3_SP4->Anti_Angiogenesis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thalrugosidine
Reactant of Route 2
Reactant of Route 2
Thalrugosidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.